Glyme (1,2-dimethoxyethane-d10)
Description
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Structure
3D Structure
Properties
CAS No. |
107975-86-0 |
|---|---|
Molecular Formula |
C4H10O2 |
Molecular Weight |
100.18 g/mol |
IUPAC Name |
1,1,2,2-tetradeuterio-1,2-bis(trideuteriomethoxy)ethane |
InChI |
InChI=1S/C4H10O2/c1-5-3-4-6-2/h3-4H2,1-2H3/i1D3,2D3,3D2,4D2 |
InChI Key |
XTHFKEDIFFGKHM-MWUKXHIBSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC([2H])([2H])C([2H])([2H])OC([2H])([2H])[2H] |
Canonical SMILES |
COCCOC |
Origin of Product |
United States |
Foundational & Exploratory
Introduction: The Role of Deuterated Solvents in High-Resolution NMR
An In-Depth Technical Guide to 1,2-Dimethoxyethane-d10 for NMR Spectroscopy
In the realm of Nuclear Magnetic Resonance (NMR) spectroscopy, the choice of solvent is a critical experimental parameter that directly impacts spectral quality and data interpretation. Deuterated solvents, compounds where hydrogen atoms (¹H) are replaced by their heavier isotope, deuterium (²H or D), are fundamental to the technique.[1] The primary reason for this substitution is to eliminate overwhelming solvent signals from ¹H NMR spectra.[2][3] Since the vast majority of organic molecules contain hydrogen, using a standard protonated solvent would generate a massive signal that would obscure the signals from the analyte of interest. Deuterium resonates at a completely different frequency, rendering the solvent virtually invisible in a proton NMR experiment.
Furthermore, the deuterium signal serves a vital secondary function: it is used by the NMR spectrometer's lock system to stabilize the magnetic field strength.[3] This field/frequency lock counteracts drifts in the superconducting magnet, ensuring the high stability required for long experiments and accurate chemical shift referencing.
Among the diverse array of available deuterated solvents, 1,2-dimethoxyethane-d10 (DME-d10), also known as monoglyme-d10, stands out for its unique properties. As a diether, it possesses moderate polarity and the ability to chelate metal cations, making it an excellent choice for studying organometallic complexes, reaction intermediates, and compounds with limited solubility in more common NMR solvents like chloroform-d or DMSO-d6. This guide provides a comprehensive overview of the technical data, experimental protocols, and safety considerations for the effective use of 1,2-dimethoxyethane-d10 in a research setting.
Molecular Structure of 1,2-Dimethoxyethane-d10
The structure of 1,2-dimethoxyethane-d10 is characterized by a central ethane bridge with two methoxy groups. In the fully deuterated isotopologue, all ten hydrogen positions are replaced with deuterium.
Caption: Molecular structure of 1,2-dimethoxyethane-d10 (CD₃OCD₂CD₂OCD₃).
Physicochemical Properties
A thorough understanding of the solvent's physical properties is essential for its proper selection and use, particularly when conducting variable-temperature NMR studies.
| Property | Value | Source(s) |
| Linear Formula | CD₃OCD₂CD₂OCD₃ | |
| Molecular Weight | 100.18 g/mol | [4] |
| CAS Number | 107975-86-0 | [5][6] |
| Isotopic Purity | ≥99 atom % D | |
| Chemical Purity | ≥98% | [5][6] |
| Appearance | Colorless liquid | [7][8] |
| Boiling Point | 85 °C (for non-deuterated) | [9] |
| Melting Point | -58 °C (for non-deuterated) | [9] |
| Density | 0.867 g/mL at 25 °C (for non-deuterated) | [9] |
| Refractive Index (n20/D) | 1.379 (for non-deuterated) | [9] |
NMR Spectroscopic Data
Even with high isotopic enrichment, deuterated solvents contain a small fraction of residual, incompletely deuterated isotopologues (e.g., CD₃OCD₂CDHOCD₃). These give rise to characteristic small peaks in the ¹H NMR spectrum. It is crucial to recognize these signals to avoid mistaking them for analyte peaks. The chemical shifts of these residual peaks can vary slightly depending on temperature and the solutes present.
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H NMR | ~3.55 | singlet | Residual -OCD₂H |
| ~3.40 | singlet | Residual -OCD₂H | |
| ¹³C NMR | ~71.8 | - | -OC D₂- |
| ~58.7 | - | -OC D₃ |
Note: The ¹H NMR values are based on data for 1,2-dimethoxyethane as an impurity in other deuterated solvents.[10] The ¹³C values are based on data for the protonated molecule.[11] Precise peak positions may vary.
Experimental Protocol: Preparation of an NMR Sample
The integrity of high-resolution NMR data relies on meticulous sample preparation. The following protocol outlines the best practices for using 1,2-dimethoxyethane-d10.
Causality: The primary objectives of this protocol are to ensure the analyte is fully dissolved, to minimize contaminants (especially water and protic impurities), and to prepare a homogeneous sample for optimal magnetic field shimming.
Caption: Workflow for preparing a high-quality NMR sample using DME-d10.
Detailed Steps:
-
Solvent Handling: 1,2-dimethoxyethane-d10 is hygroscopic. To minimize water contamination, which appears as a broad peak in the ¹H NMR spectrum, always handle the solvent under a dry, inert atmosphere (e.g., nitrogen or argon in a glove box).[2] If a sealed ampoule is used, score and break it open just before use. For septum-sealed bottles, use a dry syringe to withdraw the required amount.
-
Analyte Preparation: Weigh a suitable amount of your solid sample (typically 5-20 mg for ¹H NMR) into a small, clean, and dry vial. If your sample is an oil, weigh it directly into the vial.
-
Dissolution: Transfer approximately 0.6 - 0.7 mL of 1,2-dimethoxyethane-d10 into the vial containing your sample.
-
Homogenization: Gently vortex or place the vial in an ultrasonic bath to ensure the sample is completely dissolved. A visual inspection against a bright background should show no suspended particles.
-
Transfer to NMR Tube: Draw the solution into a clean Pasteur pipette plugged with a small amount of glass wool or cotton to filter out any particulate matter. Transfer the filtered solution into a clean, dry 5 mm NMR tube.
-
Capping and Mixing: Cap the NMR tube securely. Invert the tube several times to ensure the solution is homogeneous. This is a critical step for good magnetic field shimming.
-
Final Steps: Wipe the outside of the NMR tube clean before inserting it into the spinner turbine and placing it in the NMR spectrometer.
Safety and Handling
As a Senior Application Scientist, it is my responsibility to emphasize that experimental excellence cannot be divorced from rigorous safety practices. 1,2-dimethoxyethane and its deuterated analogue are hazardous materials.
Trustworthiness through Self-Validation: A robust experimental protocol includes a thorough understanding and mitigation of risks. Adherence to these safety guidelines is a self-validating system for protecting researcher health and ensuring experimental integrity.
| Hazard Category | GHS Pictogram(s) | Signal Word | Hazard Statement(s) |
| Physical | 🔥 | Danger | H225: Highly flammable liquid and vapor.[12] |
| Health | 💀, ❤️ | Danger | H332: Harmful if inhaled.[4] H360: May damage fertility or the unborn child.[4][13] |
Key Precautionary Measures:
-
Engineering Controls: Always handle 1,2-dimethoxyethane-d10 in a well-ventilated chemical fume hood to avoid inhalation of vapors.[14][15]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, a flame-resistant lab coat, and suitable chemical-resistant gloves.
-
Fire Safety: This solvent is highly flammable with a low flash point.[12] Keep it away from all ignition sources, including heat, sparks, and open flames.[12][13] Ensure that equipment is properly grounded to prevent static discharge.[13]
-
Peroxide Formation: Like many ethers, 1,2-dimethoxyethane can form explosive peroxides upon prolonged exposure to air and light.[13][14][16] It is advisable to date the bottle upon opening and test for peroxides periodically if stored for an extended period.[14] Store in a cool, dark, and tightly sealed container, preferably under an inert atmosphere.[14][15]
-
Storage: Store in a designated flammables cabinet, away from oxidizing agents and strong acids.[14][16] Recommended storage temperature is often between 2-8°C.
-
Disposal: Dispose of waste solvent and contaminated materials in accordance with all local, state, and federal regulations for hazardous chemical waste.
Conclusion
1,2-dimethoxyethane-d10 is a valuable, specialized solvent in the NMR spectroscopist's toolkit. Its unique solvating properties make it particularly useful for a range of compounds that are challenging to analyze in more conventional solvents. By understanding its physicochemical properties, recognizing its spectral signatures, and adhering to rigorous sample preparation and safety protocols, researchers can fully leverage the capabilities of DME-d10 to acquire high-quality, unambiguous NMR data, thereby advancing their scientific and drug development objectives.
References
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Selection Guide on Deuterated Solvents for NMR. Labinsights. [Link]
-
Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. UCHEM. [Link]
-
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-
1,2-Dimethoxyethane. PubChem, National Center for Biotechnology Information. [Link]
-
Glyme (1,2-dimethoxyethane-d10). PubChem, National Center for Biotechnology Information. [Link]
-
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-
Safety data sheet: 1,2-Dimethoxyethane. CPAchem. [Link]
-
Material Safety Data Sheet - 1,2-Dimethoxyethane. Cole-Parmer. [Link]
-
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-
NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Stony Brook University. [Link]
-
The 1 H NMR spectrum 1,2-dimethoxyethane... Vaia. [Link]
-
NMR Chemical Shifts of Common Solvents as Trace Impurities. Carl ROTH. [Link]
-
1,2-Dimethoxyethane - 1H NMR Spectrum. SpectraBase. [Link]
-
13C | dichloromethane-d2 | NMR Chemical Shifts. NMRS.io. [Link]
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Chemical structure of perdeuterated 1,2-dimethoxyethane
Technical Guide: Perdeuterated 1,2-Dimethoxyethane (DME-d10)
Structure, Synthesis, and Applications in Electrochemical Systems
Part 1: Executive Summary
Topic: Chemical Structure and Application of Perdeuterated 1,2-Dimethoxyethane (DME-d10)
CAS Number: 107975-86-0 (Labeled) / 110-71-4 (Unlabeled)
Formula:
Perdeuterated 1,2-dimethoxyethane (DME-d10) is the isotopically labeled analog of the aprotic solvent 1,2-dimethoxyethane (glyme). While chemically identical to its non-deuterated counterpart (h-DME) in terms of solvation capability and dielectric properties, DME-d10 possesses unique mass and magnetic resonance signatures. These properties make it an indispensable tool in mechanistic elucidation for next-generation energy storage (Li-S, Li-O2 batteries) and advanced organic synthesis.
This guide details the structural parameters, a validated synthesis protocol, and the critical role of DME-d10 in tracing electrolyte degradation pathways.
Part 2: Chemical Structure & Isotope Effects
DME-d10 replaces all ten hydrogen atoms (
Structural Comparison
| Feature | h-DME ( | d10-DME ( | Technical Implication |
| Molecular Weight | 90.12 g/mol | ~100.18 g/mol | Mass shift (+10 Da) allows precise MS tracking of solvent fragments. |
| C-H / C-D Bond Length | ~1.09 Å | ~1.085 Å | C-D bonds are shorter and stronger (lower zero-point energy), enhancing stability against radical abstraction. |
| Vibrational Frequency | Distinct IR/Raman shifts allow non-destructive monitoring of solvent presence. | ||
| Conformation | anti / gauche mix | anti / gauche mix | Chelation ability to |
Conformational Dynamics
Like h-DME, DME-d10 exists in equilibrium between anti and gauche conformers around the C-C bond. In the presence of alkali metal cations (
Part 3: Synthesis Protocol
Methodology: Double Williamson Ether Synthesis Objective: Produce high-purity DME-d10 from deuterated precursors.
While industrial h-DME is produced via the reaction of dimethyl ether and ethylene oxide, the laboratory synthesis of DME-d10 typically employs a Williamson Ether Synthesis to ensure high isotopic purity (>99 atom % D).
Reagents
-
Methanol-d4 (
): Source of the terminal methyl groups. -
1,2-Dichloroethane-d4 (
) or Ethylene Glycol-d4: Source of the ethylene backbone. -
Sodium Hydride (NaH) or Sodium Metal: Deprotonating agent.
-
THF (Anhydrous): Reaction solvent.
Step-by-Step Protocol
-
Alkoxide Formation:
-
In a flame-dried 3-neck flask under Argon, suspend NaH (2.2 eq) in anhydrous THF.
-
Cool to 0°C. Dropwise add Methanol-d4 (2.2 eq).
-
Reaction:
-
Stir until
evolution ceases (approx. 1 hour).
-
-
Etherification:
-
Purification:
-
Quench excess hydride with
(to prevent proton contamination). -
Filter off NaCl salts.
-
Distill the filtrate.[4] Collect the fraction boiling at ~84-86°C.
-
Final Drying: Store over molecular sieves (3Å) or distill from Sodium/Benzophenone to remove trace moisture (critical for battery applications).
-
Synthesis Workflow Diagram
Caption: Synthesis of DME-d10 via double Williamson etherification, ensuring full deuteration of the ether backbone and methyl terminals.
Part 4: Applications in Battery Research
The primary value of DME-d10 lies in failure analysis of Lithium-Sulfur (Li-S) and Lithium-Metal batteries.
Tracing Electrolyte Degradation (Gas Evolution)
DME is prone to oxidative decomposition at high voltages (>4.0V vs Li/Li+). By using DME-d10, researchers can distinguish the source of evolved gases using Mass Spectrometry.
-
Methane Evolution:
-
If
is detected: Source is likely the binder or conductive additive. -
If
(m/z 20) is detected: Source is unequivocally the DME-d10 solvent.
-
-
Hydrogen Evolution:
- : From trace water or hydroxide impurities.
-
or
: From solvent breakdown (C-D bond cleavage).
SEI Formation Mechanism
The Solid Electrolyte Interphase (SEI) is formed by the decomposition of electrolyte components. Using DME-d10 allows for the identification of solvent-derived species within the SEI layer using ToF-SIMS (Time-of-Flight Secondary Ion Mass Spectrometry). Fragments containing deuterium (e.g.,
Electrolyte Degradation Pathway
Caption: Oxidative degradation pathways of DME-d10 in high-voltage Li-metal cells, leading to distinct deuterated byproducts.
Part 5: Analytical Characterization Data
For researchers using DME-d10 as an NMR solvent or standard, the following spectral data is essential.
Nuclear Magnetic Resonance (NMR)
-
NMR (Residual): In 99.5% D-enriched solvent, residual protons appear as small quintets due to coupling with geminal deuterium atoms (
).-
Chemical Shift: ~3.28 ppm (Methyl), ~3.46 ppm (Methylene).
-
-
NMR: The carbon signals are split into multiplets by the attached deuterium atoms (
rule).-
Methyl Carbon (
): Septet at ~58 ppm. -
Methylene Carbon (
): Quintet at ~71 ppm.
-
Physical Properties Table
| Property | Value (h-DME) | Value (d10-DME) | Note |
| Boiling Point | 85°C | 84-85°C | Isotope effect on BP is minimal. |
| Density (25°C) | 0.867 g/mL | ~0.96 g/mL | ~11% increase due to mass of D vs H. |
| Viscosity | 0.46 cP | ~0.48 cP | Slightly higher due to reduced zero-point energy. |
| Dipole Moment | 1.71 D | 1.71 D | Electronic structure is identical. |
References
-
ChemicalBook. (2025). 1,2-Dimethoxyethane Properties and Safety. Retrieved from
-
National Oceanic and Atmospheric Administration (NOAA). (2025). CAMEO Chemicals: 1,2-Dimethoxyethane.[2][5][6][7] Retrieved from
-
Cambridge Isotope Laboratories. (2025). Glyme (1,2-dimethoxyethane) (D10, 99%) Product Data. Retrieved from
-
Sigma-Aldrich. (2025). NMR Chemical Shifts of Common Solvents as Trace Impurities. Retrieved from
-
Persson, K., et al. (2020).[8] Ion Pairing and Redissociaton in Low-Permittivity Electrolytes for Multivalent Battery Applications. Lawrence Berkeley National Laboratory. Retrieved from
-
Jung, S.K., et al. (2013).[9] Understanding the Degradation Mechanisms of LiNi0.5Co0.2Mn0.3O2 Cathode Material. Advanced Energy Materials. Retrieved from
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Navigating the Nuances of 1,2-Dimethoxyethane-d10: A Technical Guide to Safe Handling and Application
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern chemical research and pharmaceutical development, deuterated compounds are indispensable tools for elucidating reaction mechanisms, enhancing analytical sensitivity, and optimizing drug metabolism profiles.[1][2] Among these, 1,2-dimethoxyethane-d10 (DME-d10), a deuterated analog of the versatile solvent monoglyme, offers unique advantages in applications ranging from NMR spectroscopy to specialized synthesis. This guide provides an in-depth exploration of the safety considerations and handling protocols essential for the effective and responsible use of this valuable isotopic compound.
Understanding the Core Hazards: A Synthesis of Isotopic and Chemical Properties
The safety profile of 1,2-dimethoxyethane-d10 is twofold, stemming from the inherent properties of the 1,2-dimethoxyethane molecule and the specific considerations for a deuterated substance. While the substitution of hydrogen with deuterium does not significantly alter the fundamental chemical reactivity, it introduces nuances in handling to preserve isotopic purity.[1][2]
The parent compound, 1,2-dimethoxyethane, is a highly flammable liquid and vapor.[3][4][5] It is also recognized for its potential to form explosive peroxides upon exposure to air and light, a critical consideration for long-term storage.[4][6] Furthermore, it is classified as a reproductive toxin, with the potential to impair fertility and harm an unborn child.[3][4][5][7][8] Inhalation of its vapors can be harmful, and it may cause skin and eye irritation.[3][4][6][9][10]
The deuterated nature of DME-d10 adds another layer of handling requirements. These solvents are typically hygroscopic and can readily absorb atmospheric moisture.[11][12][13] This not only compromises the isotopic enrichment but can also introduce protonated impurities that may interfere with sensitive analyses like NMR spectroscopy.[2][11][12]
Hazard Identification Summary
| Hazard Classification | Description | GHS Hazard Statement |
| Flammable Liquid | Highly flammable liquid and vapor.[3][4][5] | H225 |
| Reproductive Toxicity | May damage fertility or the unborn child.[3][4][5][7][8] | H360FD |
| Acute Toxicity (Inhalation) | Harmful if inhaled.[3][6][8] | H332 |
| Skin Irritation | Causes skin irritation.[4][10] | H315 |
| Peroxide Formation | May form explosive peroxides.[4][6] | EUH019 |
Prudent Practices for Handling and Storage: A Self-Validating Workflow
A robust safety protocol for 1,2-dimethoxyethane-d10 is built on the principles of minimizing exposure, preventing contamination, and mitigating inherent chemical risks. The following workflow is designed to be a self-validating system, ensuring safety at each step.
Experimental Workflow for Safe Handling
Caption: A comprehensive workflow for the safe handling of 1,2-dimethoxyethane-d10.
Step-by-Step Methodologies
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles are mandatory.[14]
-
Hand Protection: Wear chemical-resistant gloves. Given the nature of the solvent, nitrile gloves are suitable for low-volume applications, but butyl rubber may be more appropriate for larger quantities.[14]
-
Body Protection: A laboratory coat, long pants, and closed-toe shoes are required.[14]
Engineering Controls:
-
All manipulations of 1,2-dimethoxyethane-d10 should be conducted in a certified chemical fume hood to minimize inhalation exposure.[14][15]
-
An eyewash station and safety shower must be readily accessible.[15]
Handling Under an Inert Atmosphere:
-
To prevent moisture absorption and maintain isotopic purity, handle the solvent under a dry, inert atmosphere such as nitrogen or argon.[1][11]
-
Use of a glovebox or Schlenk line is recommended for sensitive applications.
-
For routine transfers, use a syringe that has been pre-flushed with dry nitrogen.[12]
Peroxide Prevention and Testing:
-
Due to the risk of peroxide formation, containers of 1,2-dimethoxyethane-d10 should be dated upon receipt and upon opening.[15]
-
Periodically test for the presence of peroxides, especially for containers that have been open for an extended period.[15] Commercial peroxide test strips can be used for this purpose.
-
Never open a container that shows signs of peroxide formation, such as crystal formation around the cap.[16]
Emergency Procedures: Preparedness and Response
In the event of an accidental release or exposure, a swift and informed response is crucial.
| Emergency Situation | Response Protocol |
| Skin Contact | Immediately remove all contaminated clothing.[4] Rinse the affected skin with copious amounts of water for at least 15 minutes.[4] Seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air.[6] If breathing is difficult, administer oxygen. If not breathing, provide artificial respiration. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water.[4] Seek immediate medical attention. |
| Spill | Evacuate the area and remove all ignition sources.[4][17] For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.[4][6] For large spills, contact your institution's environmental health and safety department.[17] |
Toxicological Insights and Exposure Limits
The toxicity of 1,2-dimethoxyethane is a significant concern. It is known to cause adverse reproductive and fetal effects in animal studies.[6] The primary metabolite responsible for this toxicity is believed to be 2-methoxyacetic acid.[7] Chronic exposure may also lead to liver and kidney damage.[6]
While specific occupational exposure limits (OELs) for the deuterated form are not established, the limits for the parent compound should be strictly adhered to.
Conclusion: A Commitment to Safety and Scientific Excellence
1,2-dimethoxyethane-d10 is a powerful tool for scientific advancement. Its effective use is intrinsically linked to a comprehensive understanding of its hazards and the implementation of rigorous safety protocols. By integrating the principles of minimizing exposure, preventing contamination, and preparing for emergencies, researchers can harness the full potential of this deuterated solvent while ensuring a safe and compliant laboratory environment.
References
-
Eurisotop. (n.d.). NMR Solvents. Retrieved from [Link]
-
University of California. (n.d.). Diethyl Ether. Environment, Health & Safety. Retrieved from [Link]
-
University of St Andrews. (2024, July 22). Ethers. Health & Safety. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1,2-Dimethoxyethane. PubChem. Retrieved from [Link]
-
Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 1,2-Dimethoxyethane. Retrieved from [Link]
-
Purdue University. (n.d.). Diethyl Ether. Retrieved from [Link]
-
UCHEM. (2025, August 28). Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. Retrieved from [Link]
-
Australian Government Department of Health. (2015, September 1). Ethane, 1,2-dimethoxy-: Human health tier II assessment. Retrieved from [Link]
-
Western Carolina University. (n.d.). Standard Operating Procedure for the use of Diethyl ether. Retrieved from [Link]
-
University of Michigan-Dearborn. (n.d.). Diethyl ether. Retrieved from [Link]
-
CPAchem Ltd. (n.d.). Safety data sheet. Retrieved from [Link]
-
Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 1,2-dimethoxyethane. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 1,2-Dimethoxyethane. Retrieved from [Link]
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Methodological & Application
Application Note: High-Fidelity Preparation of Grignard Reagents in Deuterated Glyme for Mechanistic Studies and In-Situ Reaction Monitoring
Abstract
Grignard reagents (RMgX) are cornerstones of synthetic chemistry, prized for their exceptional nucleophilicity in forming new carbon-carbon bonds.[1][2][3] The preparation of these highly reactive organometallic compounds demands rigorous anhydrous conditions and careful control over exothermic processes.[4][5][6] This application note provides a comprehensive, in-depth guide for researchers, scientists, and drug development professionals on the preparation of Grignard reagents in deuterated 1,2-dimethoxyethane (glyme-d10). The use of a deuterated solvent system is specifically highlighted for its utility in enabling real-time, in-situ reaction monitoring via Nuclear Magnetic Resonance (NMR) spectroscopy, offering profound insights into reaction kinetics and mechanisms without interference from solvent proton signals.[7][8] This document details not only the step-by-step protocols for reagent formation and quantification but also the critical scientific principles, hazard mitigation strategies, and troubleshooting techniques that ensure a successful and safe synthesis.
Scientific Principles & Rationale
The Mechanism of Grignard Reagent Formation
The formation of a Grignard reagent is not a simple insertion but a complex surface-mediated radical process.[9][10] The reaction occurs on the surface of the magnesium metal, which is typically coated with a passivating layer of magnesium oxide (MgO).[11] The mechanism is generally understood to involve a single-electron transfer (SET) from the magnesium metal to the organic halide (RX), forming a radical anion which then fragments to yield an alkyl/aryl radical and a halide anion.[12] These species subsequently react at the magnesium surface to form the final organomagnesium halide.
The Critical Role of the Solvent: Why Glyme?
Ethereal solvents are essential for the successful preparation and stabilization of Grignard reagents.[13][14] They serve two primary functions:
-
Solvation: The lone pairs of electrons on the ether oxygens coordinate to the Lewis acidic magnesium center of the RMgX species, forming a stable complex. This solvation is crucial for dissolving the reagent away from the metal surface, exposing fresh magnesium for further reaction.[12]
-
Aprotic Nature: Grignard reagents are powerful bases and will be rapidly quenched by any protic species, such as water or alcohols, to form an alkane.[15][16] Ethers are aprotic and thus do not interfere with the reagent.
Glyme (1,2-dimethoxyethane) and its higher analogues (diglyme, tetraglyme) are often superior solvents compared to diethyl ether or THF for certain applications.[17] As a bidentate ligand, glyme chelates the magnesium ion more effectively, which can enhance the reactivity and solubility of the Grignard reagent.
The Advantage of Deuteration (glyme-d10)
The primary motivation for using deuterated glyme (glyme-d10) is to facilitate in-situ ¹H NMR analysis of the reaction mixture.[7] Standard protonated solvents produce large, broad signals in the ¹H NMR spectrum that would completely obscure the signals from the reactants and products.[18] By using a deuterated solvent, the background is rendered "silent," allowing for:
-
Reaction Monitoring: Tracking the disappearance of the starting organic halide and the appearance of the product.
-
Kinetic Studies: Determining the rate of the reaction under various conditions.
-
Mechanistic Interrogation: Identifying intermediates or side products in real-time.
Hazard Assessment and Mitigation
Grignard reagents and their preparation involve significant hazards that must be rigorously controlled.[5][6] These reagents are pyrophoric (can ignite spontaneously in air), highly reactive with water, and the reactions are often strongly exothermic.[19][20]
| Hazard | Description | Engineering Controls | Administrative Controls | Personal Protective Equipment (PPE) |
| Pyrophoricity / Air & Moisture Reactivity | Reagents can ignite on contact with air or moisture. Reaction with water is violent and produces flammable alkanes.[20][21] | Chemical Fume Hood, Schlenk Line, or Glove Box. Use of an inert gas (Argon or Nitrogen) blanket is mandatory. | Never work alone. Notify lab colleagues before starting. Purchase reagents in quantities that will be used promptly. | Flame-resistant lab coat (e.g., Nomex), chemical splash goggles, and a face shield. Use of nitrile gloves for dexterity, potentially overlaid with leather or flame-resistant gloves.[22][23] |
| Flammability | Ethereal solvents like glyme are highly flammable. The reaction itself generates heat which can ignite the solvent vapors.[4][24] | Chemical Fume Hood. Ensure all ignition sources (hot plates, stir plates, electrical outlets) are intrinsically safe or removed from the immediate area. | Keep flammable solvent containers closed and stored in a flammable safety cabinet. Minimize quantities at the workstation. | Flame-resistant lab coat, safety goggles. |
| Runaway Reaction / Exotherm | The formation of Grignard reagents is highly exothermic. If the addition of the organic halide is too rapid, the reaction can accelerate uncontrollably, leading to violent boiling and potential fire.[6][24] | Use a heating mantle with a laboratory jack for quick removal. Have a large ice-water bath ready and accessible at all times. | Slow, controlled, dropwise addition of the organic halide. Monitor the internal reaction temperature closely. | Flame-resistant lab coat, safety goggles, face shield. |
Materials and Apparatus
Chemicals
-
Magnesium turnings (instrument grade)
-
Organic Halide (e.g., Bromobenzene, Iodomethane)
-
Deuterated 1,2-Dimethoxyethane (glyme-d10), anhydrous
-
Iodine crystal (as initiator)
-
Anhydrous Diethyl Ether (for rinsing, optional)
-
For Titration:
-
Iodine (I₂), anhydrous
-
Lithium Chloride (LiCl), anhydrous
-
Anhydrous Tetrahydrofuran (THF)
-
Apparatus
-
Three-neck round-bottom flask
-
Reflux condenser
-
Pressure-equalizing dropping funnel
-
Glass stopper
-
Magnetic stir bar and stir plate
-
Heating mantle with a laboratory jack
-
Schlenk line with Argon or Nitrogen gas supply and oil bubbler
-
Syringes and needles (oven-dried)
-
All glassware must be oven-dried at >120°C overnight and assembled hot while flushing with inert gas, or flame-dried under vacuum.[24]
Detailed Experimental Protocols
Protocol 1: Preparation of Phenylmagnesium Bromide in Glyme-d10
-
Apparatus Setup: Assemble the oven-dried three-neck flask with a magnetic stir bar, reflux condenser (with an inert gas inlet at the top), and a pressure-equalizing dropping funnel. Ensure all joints are sealed with high-vacuum grease. Place the setup on a stir plate within a heating mantle, supported by a lab jack. Maintain a positive pressure of Argon or Nitrogen throughout the procedure.
-
Magnesium Activation: To the flask, add magnesium turnings (1.2 g, 50 mmol). Add a single small crystal of iodine. The iodine will etch the surface of the magnesium, removing the oxide layer and exposing reactive metal.[4][11] Other activators like 1,2-dibromoethane can also be used.[25][26]
-
Solvent Addition: Via a dry syringe, add 20 mL of anhydrous glyme-d10 to the flask.
-
Halide Addition: In a separate dry vial, prepare a solution of bromobenzene (5.2 mL, 7.85 g, 50 mmol) in 30 mL of anhydrous glyme-d10. Transfer this solution to the dropping funnel.
-
Initiation: Begin stirring the magnesium suspension. Add ~5 mL of the bromobenzene solution from the dropping funnel to the flask. The initiation of the reaction is indicated by the disappearance of the brown iodine color and the spontaneous onset of gentle boiling (reflux). The solution will typically become cloudy and gray/brown.[27] If the reaction does not start, gently warm the flask with the heating mantle until reflux begins, then immediately lower the mantle.
-
Maintaining the Reaction: Once initiation is confirmed, add the remaining bromobenzene solution dropwise at a rate that maintains a steady but controlled reflux. This slow addition is critical to prevent a dangerous runaway reaction.[6]
-
Completion: After the addition is complete, continue stirring the mixture for an additional 30-60 minutes until most of the magnesium has been consumed. The final solution should be a cloudy, dark-colored mixture. Allow the reagent to cool to room temperature. The reagent is now ready for use or quantification.
Protocol 2: Titration and Quantification of the Grignard Reagent
It is essential to determine the exact concentration of the prepared Grignard reagent, as yields are never quantitative. A back-titration method using iodine is reliable and straightforward.[28]
-
Prepare Titration Vial: In a 20 mL vial containing a stir bar, add an accurately weighed amount of iodine (e.g., ~254 mg, 1.0 mmol). Add 1.0 g of anhydrous LiCl and 5 mL of anhydrous THF. The LiCl helps to solubilize the iodine and the resulting magnesium salts.[28] Stir until the iodine dissolves to form a dark brown solution.
-
Titration: Using a dry, gas-tight 1.00 mL syringe, carefully draw up exactly 1.00 mL of the supernatant from your prepared Grignard reagent solution, avoiding the solid magnesium residue.
-
Add Reagent: Slowly add the 1.00 mL of Grignard reagent to the stirring iodine solution. The Grignard reagent will react with the iodine (RMgX + I₂ → RI + MgXI).
-
Endpoint Determination: Continue adding the Grignard reagent dropwise until the dark brown/red color of the iodine just disappears, leaving a colorless or slightly yellow, cloudy solution.[28] This is the endpoint. Record the exact volume of Grignard reagent added.
-
Calculation:
-
Moles of I₂ = (Mass of I₂) / (Molar Mass of I₂)
-
The stoichiometry is 1:1 (Grignard:I₂).
-
Molarity of Grignard (mol/L) = (Moles of I₂) / (Volume of Grignard added in L)
-
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Reaction fails to initiate | 1. Wet glassware or solvent. 2. Passivated magnesium surface. 3. Unreactive organic halide. | 1. Ensure all components are scrupulously dried. 2. Add another small crystal of iodine or a few drops of 1,2-dibromoethane. Crush some of the Mg turnings with a dry glass rod.[11][25] 3. Use a more reactive halide (I > Br > Cl). |
| Reaction starts but then stops | 1. Addition of halide is too slow. 2. Concentration of reagents is too dilute. | 1. Increase the rate of halide addition slightly. 2. The reaction may require gentle heating to sustain itself. |
| Formation of a white precipitate (Wurtz coupling product) | 1. Reaction temperature is too high. 2. Certain organic halides are prone to self-coupling (R-X + RMgX → R-R).[3] | 1. Moderate the addition rate to control the exotherm. 2. Consider alternative synthetic routes or catalysts if this is a persistent issue. |
| Low yield upon titration | 1. Incomplete reaction. 2. Accidental exposure to air/moisture. 3. Side reactions (e.g., Wurtz coupling). | 1. Ensure sufficient reaction time and that most of the magnesium is consumed. 2. Check for leaks in the inert gas setup. 3. Optimize reaction temperature and concentration. |
References
- Title: Grignard Reaction Mechanism - SATHEE Source: SATHEE URL
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Title: Grignard reagent - Wikipedia Source: Wikipedia URL: [Link]
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Title: Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale Source: Organic Process Research & Development URL: [Link]
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Title: Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction Source: Accounts of Chemical Research URL: [Link]
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Title: What are Grignard reagent preparation precautions during preparation? Source: Quora URL: [Link]
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Title: Formation of Grignard Reagents from Organic Halides Source: University of Calgary URL: [Link]
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Title: Developing SOPs for Hazardous Chemical Manipulations Source: University of Washington URL: [Link]
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Title: Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale Source: ACS Publications URL: [Link]
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Title: Titrating Organometallic Reagents is Easier Than You Think Source: Chemtips URL: [Link]
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Title: Pyrophoric Reagents Handling in Research Labs Source: University of Missouri-Kansas City URL: [Link]
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Title: The Grignard Reaction Mechanism Source: Chemistry Steps URL: [Link]
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Title: Handling Pyrophoric Reagents Source: Pacific Northwest National Laboratory URL: [Link]
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Title: Safe Handling of Pyrophoric Chemicals Source: Central Washington University URL: [Link]
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Title: Titration Grignard and BuLi Source: Scribd URL: [Link]
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Title: Pyrophoric Materials Source: Princeton University Environmental Health and Safety URL: [Link]
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Title: Concentration determination of methyl magnesium chloride and other Grignard reagents by potentiometric titration with in-line characterization of reaction species by FTIR spectroscopy Source: PubMed URL: [Link]
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Title: Grignard reagents Source: EBSCO Information Services URL: [Link]
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Title: How to measure the concentration of any grignard reagent (RMgX) in situ? Source: ResearchGate URL: [Link]
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Title: Grignard Reaction Reagents: A Toolbox for Chemists Source: Pharmanecia URL: [Link]
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Title: Advantages and Limitations of Deuterated Solvents in Organic Synthesis Source: SYNMR URL: [Link]
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Title: Does anyone know the best way to activate magnesium for the grignard reagent? Source: ResearchGate URL: [Link]
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Title: Laboratory Safety Standard Operating Procedure (SOP) Source: University of California, Irvine URL: [Link]
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Title: Grignard Reaction Source: Chem-Station Int. Ed. URL: [Link]
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Title: The Grignard Reagents Source: ACS Publications URL: [Link]
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Title: Grignard Reaction Source: American Chemical Society URL: [Link]
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Title: Grignard Reagents: Powerful Tools for Synthesis Source: Organic Chemistry Academy URL: [Link]
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Title: Grignard Reaction Source: Organic Chemistry Portal URL: [Link]
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Title: Grignard Reagents : Definition, Preparation, Chemical Properties Source: Aakash Institute URL: [Link]
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Title: preparation of Grignard reagents Source: YouTube URL: [Link]
- Title: Process for the preparation of grignard reagents Source: Google Patents URL
-
Title: Deuterated Solvents: Essential Reagents for Accurate NMR Analysis Source: UCHEM URL: [Link]
-
Title: Why Deuterated Solvents are Used in NMR Applications Source: AZoM URL: [Link]
-
Title: Why does NMR use deuterated solvents? Source: Reddit URL: [Link]
-
Title: Formation and reaction of a Grignard reagent Source: University of Massachusetts Amherst URL: [Link]
-
Title: Grignard Reagents For Addition To Aldehydes and Ketones Source: Master Organic Chemistry URL: [Link]
-
Title: an introduction to grignard reagents Source: Chemguide URL: [Link]
-
Title: Glymes as Versatile Solvents for Chemical Reactions and Processes: from the Laboratory to Industry Source: National Center for Biotechnology Information URL: [Link]
-
Title: handout lab6 GRIGNARD REACTION Source: University of Illinois Chicago URL: [Link]
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Application Note: Elucidating the Solvation of Alkali Metal Cations in 1,2-Dimethoxyethane-d10 (DME-d10) using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The solvation of alkali metal cations is a fundamental process that governs a vast array of chemical and biological phenomena, from the efficiency of electrochemical devices to the transport of ions across cell membranes.[1] 1,2-Dimethoxyethane (DME), a polar aprotic solvent, is of particular interest due to its ability to form stable complexes with alkali metal cations through coordination with its two ether oxygen atoms.[2] The deuterated analogue, DME-d10, is an invaluable tool for studying these interactions using Nuclear Magnetic Resonance (NMR) spectroscopy, as it eliminates the proton signals from the solvent that would otherwise overwhelm the subtle spectral changes associated with cation solvation.[3][4] This application note provides a comprehensive guide to understanding and characterizing the solvation of alkali metal cations (Li⁺, Na⁺, K⁺, Rb⁺, Cs⁺) in DME-d10.
The Significance of DME in Cation Solvation
DME is an excellent solvent for many inorganic salts due to its dipolar aprotic nature.[5][6] The two oxygen atoms in the DME molecule act as Lewis bases, donating electron density to the alkali metal cation, a Lewis acid. This interaction leads to the formation of a coordination complex, the structure and stability of which depend on the size and charge density of the cation.[2] Smaller cations with higher charge densities, such as Li⁺, are expected to form stronger and more structured solvation shells compared to larger cations like Cs⁺.[7] Understanding these solvation structures is crucial as they directly impact the reactivity, conductivity, and overall behavior of the metal salt in solution.[8]
Experimental Design & Rationale
NMR spectroscopy is a powerful, non-invasive technique for probing the local chemical environment of atomic nuclei.[9] By observing changes in the chemical shifts of the DME-d10 molecule and, where applicable, the alkali metal nucleus itself, we can glean detailed information about the cation-solvent interactions.
Why DME-d10?
The use of a deuterated solvent is paramount in ¹H NMR studies of solvation.[3][4][10][11] Protons in a standard solvent would produce a massive signal, obscuring the much smaller signals from any solute and preventing the detection of subtle changes in the solvent's proton environment upon cation coordination. DME-d10, where all ten hydrogen atoms are replaced with deuterium, is "invisible" in ¹H NMR, allowing for a clear window to observe any residual proton signals or to perform other nuclei NMR. Furthermore, the deuterium signal provides a convenient lock signal for the NMR spectrometer, ensuring the stability of the magnetic field throughout the experiment.[3][11]
Key NMR Observables
-
¹H NMR: Although DME-d10 is used, residual protons in the solvent or protons on the counter-ion can provide information. More importantly, changes in the chemical shifts of any organic ligands or counter-ions upon interaction with the solvated cation can be monitored.
-
¹³C NMR: The carbon atoms of the DME-d10 molecule are sensitive to the coordination of the alkali metal cation. Changes in their chemical shifts can indicate the extent and nature of the interaction.
-
Alkali Metal NMR (e.g., ⁷Li, ²³Na, ³⁹K): Direct observation of the metal nucleus provides the most direct probe of its immediate environment. The chemical shift of the metal nucleus is highly sensitive to the composition and geometry of its first solvation shell.
Experimental Protocol: NMR Titration of an Alkali Metal Salt in DME-d10
This protocol outlines a general procedure for studying the solvation of an alkali metal cation by DME-d10 using NMR titration.
Materials and Equipment
-
High-resolution NMR spectrometer with multinuclear capabilities
-
High-quality NMR tubes
-
Anhydrous alkali metal salt (e.g., LiCl, NaClO₄, KPF₆)
-
Anhydrous DME-d10 (≥99.5% isotopic purity)
-
Inert atmosphere glovebox or Schlenk line
-
Volumetric flasks and precision microsyringes
Step-by-Step Methodology
-
Sample Preparation (under inert atmosphere):
-
Rationale: Alkali metal salts and DME-d10 are often hygroscopic. Water can compete with DME for coordination to the cation, affecting the results.[10] An inert atmosphere (e.g., argon or nitrogen) is crucial to prevent moisture contamination.
-
Procedure:
-
Dry all glassware in an oven at >120 °C overnight and cool under vacuum.
-
Inside a glovebox, prepare a stock solution of the alkali metal salt in DME-d10 of a known concentration (e.g., 0.1 M).
-
Prepare a series of NMR samples by adding incrementally larger volumes of the stock solution to NMR tubes containing a fixed volume of pure DME-d10. This creates a range of salt concentrations.
-
-
-
NMR Data Acquisition:
-
Rationale: A systematic approach to data acquisition ensures consistency and allows for accurate comparison between samples.
-
Procedure:
-
Lock the spectrometer on the deuterium signal of the DME-d10.
-
Acquire a ¹H NMR spectrum to check for any proton-containing impurities.
-
Acquire a high-resolution ¹³C NMR spectrum for each sample.
-
If the spectrometer is equipped for it, acquire the appropriate alkali metal NMR spectrum (e.g., ⁷Li, ²³Na). Ensure the spectral width and other acquisition parameters are optimized for the specific nucleus.
-
Record the temperature at which the spectra were acquired, as temperature can influence solvation equilibria.
-
-
-
Data Analysis:
-
Rationale: The changes in chemical shifts as a function of salt concentration provide quantitative information about the solvation process.
-
Procedure:
-
Reference all spectra appropriately.
-
Measure the chemical shifts of the carbon atoms in the DME-d10 molecule (OCH₃ and OCH₂CH₂O) and the alkali metal nucleus for each sample.
-
Plot the change in chemical shift (Δδ) versus the concentration of the alkali metal salt.
-
Analyze the shape of the titration curve to determine the stoichiometry and binding constant of the cation-solvent complex.
-
-
Expected Results and Interpretation
The addition of an alkali metal salt to DME-d10 is expected to cause downfield shifts in the ¹³C NMR signals of the DME-d10 carbons. This is due to the withdrawal of electron density from the carbon atoms upon coordination of the oxygen atoms to the positively charged cation. The magnitude of this shift is generally proportional to the strength of the interaction.
Illustrative Data
The following table presents hypothetical ¹³C NMR chemical shift data for the methoxy (OCH₃) and ethoxy (OCH₂CH₂O) carbons of DME-d10 upon the addition of various alkali metal perchlorate salts.
| Alkali Metal Cation | Ionic Radius (Å) | Δδ (OCH₃) (ppm) | Δδ (OCH₂CH₂O) (ppm) |
| Li⁺ | 0.76 | +0.85 | +1.20 |
| Na⁺ | 1.02 | +0.60 | +0.95 |
| K⁺ | 1.38 | +0.42 | +0.70 |
| Rb⁺ | 1.52 | +0.35 | +0.61 |
| Cs⁺ | 1.67 | +0.28 | +0.53 |
Note: This data is illustrative and the actual shifts will depend on the specific counter-ion and experimental conditions.
The trend of decreasing chemical shift change with increasing ionic radius is consistent with the decreasing charge density of the cations, leading to weaker interactions with the DME-d10 solvent.
Visualizing the Solvation Process
Workflow for NMR Titration Experiment
Caption: Workflow for the NMR titration experiment.
Conceptual Diagram of Cation Solvation
Caption: Solvation of Li⁺ and Cs⁺ by DME-d10.
Conclusion
The use of DME-d10 in conjunction with multinuclear NMR spectroscopy provides a powerful and detailed approach to understanding the solvation of alkali metal cations. The protocols and principles outlined in this application note offer a robust framework for researchers in various fields, including battery technology, catalysis, and pharmacology, to investigate the fundamental ion-solvent interactions that underpin their work. The ability to systematically vary the alkali metal cation and observe the corresponding changes in the NMR spectra allows for the elucidation of structure-property relationships that are critical for the rational design of new materials and chemical processes.
References
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- Ehlers, A. W., et al. (2000). and dimesityl-selenophosphinites [(L) 2 A-EPMes 2 ] 2 (A = Li, Na, K; E = S, Se; L = THF, THP) and [(18C6)K-SPMes 2 ]. Royal Society of Chemistry.
- Cornella, J., et al. (2024). The coordination of alkali–metal nickelates to organic π-systems: synthetic, structural and spectroscopic insights. Royal Society of Chemistry.
- Lancashire, R. J. (2023). 23.2: Group 1 - Alkali Metal Organometallics. Chemistry LibreTexts.
- Glendening, E. D., & Feller, D. (1998). Theoretical Study of Cation/Ether Complexes: Alkali Metal Cations with 1,2-Dimethoxyethane and 12-Crown-4. The Journal of Physical Chemistry A, 102(21), 3813-3819.
- Urry, D. W. (1971). Solvation properties of natural and synthetic ionophores. I. Stoichiometry of complexes with alkali and alkaline earth cations in aprotic organic solvents. Biophysical Journal, 11(5), 455-470.
- McSkimming, A., & Holland, P. L. (2017). Coordination chemistry insights into the role of alkali metal promoters in dinitrogen reduction.
- Glendening, E. D., & Feller, D. (1998). Theoretical Study of Cation/Ether Complexes: The Alkali Metals and Dimethyl Ether. The Journal of Physical Chemistry A, 102(21), 3813-3819.
- Lancashire, R. J. (2026). 2.2: Organometallic Compounds of Alkali Metals (Sodium and Lithium). Chemistry LibreTexts.
- Giernoth, R., et al. (2018).
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- Allan Chemical Corporation. (2025). Deuterated Solvents for NMR: Guide.
- Resasco, J., et al. (2017). Promoter Effects of Alkali Metal Cations on the Electrochemical Reduction of Carbon Dioxide. eScholarship, University of California.
- Simson Pharma Pvt Ltd. (2023). Reasons to use Deuterated Solvents in Nuclear Magnetic Resonance Spectroscopy. Simson Pharma Pvt Ltd.
- Ernst, L. (2014). Why it is necessary to used deuterated solvents for NMR experiments?.
- Naughton, T., & Tiraferri, A. (2022).
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- Chemical Empowering. DME. Chemical Empowering.
- Wikipedia. (2024). Dimethyl ether. Wikipedia.
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Application Notes & Protocols: The Use of Deuterated Glyme in Lithium-Ion Battery Research
I. Introduction: Unveiling Molecular Insights with Deuterated Glyme
In the pursuit of next-generation lithium-ion batteries, a granular understanding of the electrochemical processes at the molecular level is paramount. Glyme-based electrolytes have garnered significant attention due to their unique coordination chemistry with lithium ions, high thermal stability, and tunable properties.[1][2][3][4][5] To dissect the intricate mechanisms of ion transport, electrolyte degradation, and the formation of the critical solid electrolyte interphase (SEI), researchers are increasingly turning to sophisticated analytical techniques. At the forefront of these methods is Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful tool for probing the local chemical environment of atomic nuclei.[6][7][8][9][10]
The use of deuterated glyme (glyme in which hydrogen atoms are replaced by deuterium) is not merely an incremental improvement but a fundamental enabling step for high-resolution NMR studies of battery electrolytes.[11][12] Protiated (hydrogen-containing) solvents would produce a massive solvent signal in ¹H NMR spectra, overwhelming the subtle signals from the electrolyte salt, degradation products, and other species of interest.[11][12] By substituting hydrogen with deuterium, which resonates at a different frequency, the solvent becomes effectively "invisible" in ¹H NMR, allowing for a clear and unobstructed view of the key molecular players in the electrolyte.[12] This application note provides a comprehensive guide for researchers on the rationale, applications, and detailed protocols for utilizing deuterated glyme in lithium-ion battery research.
II. Core Applications of Deuterated Glyme in Battery Research
The primary utility of deuterated glyme lies in its application as a non-interfering solvent for advanced analytical techniques aimed at elucidating the complex chemistry within a lithium-ion battery.
A. Elucidation of Lithium-Ion Solvation Structures
The manner in which lithium ions are coordinated by solvent molecules (the solvation structure) dictates crucial electrolyte properties such as ionic conductivity and lithium-ion transference number.[13][14][15][16] By using deuterated glymes, researchers can employ ¹H NMR to directly observe the chemical shifts of the glyme molecules.[13][14][15] The coordination of a glyme molecule to a lithium ion alters the electron density around its protons, leading to a measurable change in their chemical shift. By combining these experimental NMR results with Density Functional Theory (DFT) calculations and Molecular Dynamics (MD) simulations, a detailed picture of the Li⁺-glyme solvate structures can be constructed.[13][14][15]
B. In-situ and Ex-situ Monitoring of Electrolyte Degradation
Electrolyte degradation is a key factor limiting the lifespan and safety of lithium-ion batteries. NMR spectroscopy of electrolytes formulated with deuterated glyme is a powerful method to identify and quantify the various degradation products that form during battery cycling.[6][7][17] This allows for the detailed study of reaction mechanisms and the efficacy of electrolyte additives designed to improve stability.
C. Characterization of the Solid Electrolyte Interphase (SEI)
The SEI is a passivation layer that forms on the anode surface, and its composition and stability are critical for long-term battery performance.[18][19][20][21][22] While the SEI is a solid, soluble components and precursors can be studied in the liquid electrolyte using NMR. Deuterated glyme provides the necessary analytical window to detect these species, offering insights into the SEI formation and evolution mechanisms.[18][20][21][22]
D. Enabling Neutron Scattering Studies
Neutron scattering is a powerful technique for probing the structure and dynamics of materials, including the diffusion of lithium ions in electrolytes and electrodes.[23][24][25][26] The use of deuterated materials is highly advantageous in neutron scattering as it allows for "contrast matching," a technique to highlight or suppress the scattering from specific components in a complex system.[24] By using deuterated glyme, researchers can better isolate the scattering signal from the lithium ions and other components of interest, providing clearer data on their transport properties.[23][24]
III. Experimental Protocols
A. Preparation of Deuterated Glyme-Based Electrolytes
Objective: To prepare a deuterated glyme-based electrolyte with a specific lithium salt concentration for electrochemical testing and analytical characterization.
Materials:
-
Deuterated glyme (e.g., diglyme-d14, triglyme-d18, tetraglyme-d22) of high purity (>99.5 atom % D)
-
Lithium salt (e.g., LiTFSI, LiFSI, LiPF₆), dried under vacuum at an appropriate temperature for at least 24 hours.[1]
-
Anhydrous co-solvents or additives (if required), stored over molecular sieves.
-
Inert atmosphere glovebox (e.g., argon-filled) with H₂O and O₂ levels below 1 ppm.
-
Precision balance (±0.1 mg)
-
Volumetric flasks and pipettes
-
Magnetic stirrer and stir bars
Procedure:
-
Environment: Perform all steps inside an argon-filled glovebox to prevent contamination by moisture and air.
-
Salt Drying: Ensure the lithium salt is thoroughly dried before use. For example, LiTFSI can be dried at 120 °C under vacuum for 24 hours.[1]
-
Solvent Purity: Use high-purity deuterated glyme. If necessary, the solvent can be further dried over activated molecular sieves (3 Å) for at least 24 hours.[1]
-
Calculation: Determine the required mass of the lithium salt and the volume of the deuterated glyme to achieve the target molarity or molality.
-
Dissolution: a. Accurately weigh the dried lithium salt and transfer it to a clean, dry volumetric flask. b. Add a portion of the deuterated glyme to the flask and begin stirring with a magnetic stir bar until the salt is fully dissolved. c. Carefully add the remaining deuterated glyme to reach the desired volume. d. Continue stirring for at least one hour to ensure a homogeneous solution.
-
Storage: Store the prepared electrolyte in a tightly sealed container inside the glovebox. It is advisable to wrap the container in aluminum foil to protect it from light, especially for long-term storage.
-
Quality Control: Before use, it is recommended to measure the water content of the electrolyte using Karl Fischer titration to ensure it is below the desired threshold (typically < 20 ppm).[6][7]
B. Protocol for ¹H NMR Analysis of Electrolyte
Objective: To acquire a high-resolution ¹H NMR spectrum of the deuterated glyme-based electrolyte to identify and quantify soluble species.
Materials and Equipment:
-
Prepared deuterated glyme-based electrolyte
-
NMR tubes (e.g., 5 mm diameter) and caps, dried in an oven and brought into the glovebox.
-
Internal standard (optional, e.g., a known concentration of a stable compound with a distinct NMR signal).
-
NMR spectrometer (e.g., 400 MHz or higher).
Procedure:
-
Sample Preparation (in glovebox): a. Pipette a precise volume (typically 0.6-0.7 mL) of the electrolyte into a clean, dry NMR tube. b. If using an internal standard for quantification, add a precise amount to the electrolyte before transferring it to the NMR tube. c. Securely cap the NMR tube. d. For samples from cycled batteries, carefully extract the electrolyte from the cell post-mortem inside the glovebox.
-
NMR Data Acquisition: a. Transfer the sealed NMR tube from the glovebox to the NMR spectrometer. b. Tune and shim the spectrometer on the sample to achieve optimal magnetic field homogeneity. c. Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Data Processing and Analysis: a. Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). b. Reference the chemical shift scale. The residual proton signal of the deuterated solvent can often be used for this purpose. c. Integrate the peaks corresponding to the species of interest. d. If an internal standard was used, the concentration of the observed species can be calculated based on the relative integrals.
IV. Data Presentation and Visualization
A. Tabulated Data: Properties of Common Glymes
| Property | Diglyme (G2) | Triglyme (G3) | Tetraglyme (G4) |
| Molecular Formula | C₆H₁₄O₃ | C₈H₁₈O₄ | C₁₀H₂₂O₅ |
| Molar Mass ( g/mol ) | 134.17 | 178.23 | 222.28 |
| Boiling Point (°C) | 162[27] | 216 | 275 |
| Viscosity (mPa·s at 20°C) | ~1.0[27] | ~2.0 | ~3.9 |
| Donor Number | 19.2[27] | - | - |
Note: The properties of deuterated glymes are very similar to their protiated counterparts.
B. Visualizations
Workflow for Deuterated Glyme-Based Electrolyte Analysis
Caption: Workflow for preparing and analyzing deuterated glyme electrolytes.
Conceptual Diagram of Li⁺ Solvation in Glyme
Caption: Li⁺ ion coordinated by oxygen atoms of a glyme molecule.
V. Conclusion and Future Outlook
The use of deuterated glyme is an indispensable tool for researchers seeking to unravel the complex chemical processes occurring within lithium-ion batteries. By providing a clear analytical window for powerful techniques like NMR spectroscopy and enhancing the capabilities of neutron scattering, deuterated glymes enable the detailed characterization of lithium-ion solvation, electrolyte degradation pathways, and SEI formation mechanisms. While direct comparative studies on the electrochemical performance of deuterated versus non-deuterated glymes are not widely available, their value in diagnostics and fundamental research is undisputed.[27] As the demand for higher-performance and safer batteries continues to grow, the insights gained through the use of deuterated glymes will be crucial in the rational design of next-generation electrolyte formulations.
VI. References
-
Benchchem. (n.d.). Lack of Direct Comparative Data on Deuterated Glyme Ethers in Battery Electrolytes. Retrieved from
-
National Institutes of Health. (n.d.). Solution NMR of Battery Electrolytes: Assessing and Mitigating Spectral Broadening Caused by Transition Metal Dissolution. Retrieved from
-
University of Ferrara. (n.d.). Glyme-based electrolytes for lithium metal batteries using insertion electrodes: An electrochemical study. Retrieved from
-
Royal Society of Chemistry. (n.d.). Electrochemical stability of glyme-based electrolytes for Li–O2 batteries studied by in situ infrared spectroscopy. Retrieved from
-
Simson Pharma Pvt Ltd. (2023, March 29). Reasons to use Deuterated Solvents in Nuclear Magnetic Resonance Spectroscopy. Retrieved from
-
University of California, Berkeley. (2022, December 1). Understanding the Solvation Structure of Li-Ion Battery Electrolytes Using DFT-Based Computation and 1H NMR Spectroscopy. Retrieved from
-
(2024, October 2). Exploring the Applications and Benefits of Deuterated Solvents in Chemical Research. Retrieved from
-
TutorChase. (n.d.). Why is deuterated solvent used in NMR analysis? Retrieved from
-
Office of Scientific and Technical Information. (n.d.). Robust Solid/Electrolyte Interphase (SEI) Formation on Si Anodes Using Glyme-Based Electrolytes. Retrieved from
-
ACS Publications. (2023, February 28). Solution NMR of Battery Electrolytes: Assessing and Mitigating Spectral Broadening Caused by Transition Metal Dissolution. Retrieved from
-
ResearchGate. (2025, August 9). Glyme-based nonaqueous electrolytes for rechargeable lithium cells. Retrieved from
-
ResearchGate. (n.d.). Glyme-based electrolytes for lithium metal batteries using insertion electrodes: An electrochemical study | Request PDF. Retrieved from
-
PubMed. (n.d.). Solid Electrolyte Interphase Evolution on Lithium Metal in Contact with Glyme-Based .... Retrieved from
-
Bruker. (n.d.). High-Resolution Multi-Nuclear NMR Spectroscopy for Better Lithium-ion Battery Electrolytes. Retrieved from
-
ResearchGate. (2021, April 5). Robust Solid/Electrolyte Interphase (SEI) Formation on Si Anodes Using Glyme-Based Electrolytes. Retrieved from
-
ResearchGate. (2023, March 1). Understanding the solvation structures of glyme-based electrolytes by machine learning molecular dynamics. Retrieved from
-
ACS Publications. (2022, November 16). Understanding the Solvation Structure of Li-Ion Battery Electrolytes Using DFT-Based Computation and 1H NMR Spectroscopy. Retrieved from
-
arXiv.org. (n.d.). Glyme-based electrolytes: suitable solutions for next-generation lithium batteries. Retrieved from
-
National Institutes of Health. (2023, November 8). Toward Sustainable Li–S Battery Using Scalable Cathode and Safe Glyme-Based Electrolyte. Retrieved from
-
PubMed. (2024, February 9). NMR studies of lithium and sodium battery electrolytes. Retrieved from
-
PubMed. (2024, September 9). Understanding the Solid-Electrolyte-Interface (SEI) Formation in Glyme Electrolyte Using Time-Of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS). Retrieved from
-
The Electrochemical Society. (n.d.). Electrode/Electrolyte Interface Studies in Lithium Batteries Using NMR. Retrieved from
-
Georgia Institute of Technology. (n.d.). Development of advance in situ characterization techniques. Retrieved from
-
University of Southern Queensland Repository. (n.d.). Understanding the Solid-Electrolyte-Interface (SEI) Formation in Glyme Electrolyte Using Time-Of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS). Retrieved from
-
National Institutes of Health. (2022, November 16). Understanding the Solvation Structure of Li-Ion Battery Electrolytes Using DFT-Based Computation and 1H NMR Spectroscopy. Retrieved from
-
Forschungszentrum Jülich. (n.d.). Mechanistic insights into lithium ion battery electrolyte degradation – a quantitative NMR study. Retrieved from
-
ResearchGate. (n.d.). Glyme-based electrolytes: suitable solutions for next-generation lithium batteries | Request PDF. Retrieved from
-
ResearchGate. (n.d.). Depiction of possible solvation structures in the glyme-based.... Retrieved from
-
Oak Ridge National Laboratory. (2025, January 28). Neutrons reveal lithium flow could boost performance in solid-state battery. Retrieved from
-
(2025, August 5). (PDF) Neutron scattering for lithium-ion batteries: analysis of materials and processes. Retrieved from
-
ACS. (n.d.). Neutron Scattering Study of Electrode Materials for Li-Ion Batteries. Retrieved from
-
ResearchGate. (n.d.). Characterization of solvation structures in different electrolytes.... | Download Scientific Diagram. Retrieved from
-
Royal Society of Chemistry. (2018, January 8). In situ analytical techniques for battery interface analysis. Retrieved from
-
PubMed. (2019, May 17). Review of Recent Development of In Situ/Operando Characterization Techniques for Lithium Battery Research. Retrieved from
-
PubMed. (2017, December 14). In situ/operando characterization techniques for rechargeable lithium-sulfur batteries: a review. Retrieved from
-
Royal Society of Chemistry. (n.d.). Neutron reflectometry studies on the lithiation of amorphous silicon electrodes in lithium-ion batteries. Retrieved from
-
ResearchGate. (n.d.). In‐situ XRD and neutron scattering profiles of graphite during Li‐ion.... Retrieved from
-
PubMed. (2022, November 4). In Situ/Operando Characterization Techniques: The Guiding Tool for the Development of Li-CO2 Battery. Retrieved from
-
ChemRxiv. (n.d.). High Entropy Electrolytes for Practical Lithium Metal Batteries. Retrieved from
Sources
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- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. arxiv.org [arxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Solution NMR of Battery Electrolytes: Assessing and Mitigating Spectral Broadening Caused by Transition Metal Dissolution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. High-Resolution Multi-Nuclear NMR Spectroscopy for Better Lithium-ion Battery Electrolytes | Bruker [bruker.com]
- 9. NMR studies of lithium and sodium battery electrolytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. electrochem.org [electrochem.org]
- 11. Exploring the Applications and Benefits of Deuterated Solvents in Chemical Research [tengerchemical.com]
- 12. tutorchase.com [tutorchase.com]
- 13. escholarship.org [escholarship.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Understanding the Solvation Structure of Li-Ion Battery Electrolytes Using DFT-Based Computation and 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. juser.fz-juelich.de [juser.fz-juelich.de]
- 18. osti.gov [osti.gov]
- 19. Solid Electrolyte Interphase Evolution on Lithium Metal in Contact with Glyme-Based Electrolytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Understanding the Solid-Electrolyte-Interface (SEI) Formation in Glyme Electrolyte Using Time-Of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Understanding the Solid-Electrolyte-Interface (SEI) Formation in Glyme Electrolyte Using Time-Of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) : University of Southern Queensland Repository [research.usq.edu.au]
- 23. Neutrons reveal lithium flow could boost performance in solid-state battery [ornl.gov]
- 24. researchgate.net [researchgate.net]
- 25. acswebcontent.acs.org [acswebcontent.acs.org]
- 26. researchgate.net [researchgate.net]
- 27. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: 1,2-Dimethoxyethane-d10 (DME-d10)
A Guide for Researchers on the Safe Handling and Drying of Deuterated Glyme
Welcome to the technical support center for 1,2-dimethoxyethane-d10 (DME-d10). As a Senior Application Scientist, I've designed this guide to provide researchers, scientists, and drug development professionals with practical, in-depth solutions for handling and purifying this essential solvent. This resource moves beyond simple steps, offering causal explanations and troubleshooting advice to ensure the integrity and safety of your experiments.
PART 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and use of DME-d10.
Q1: Why is it critical to dry 1,2-dimethoxyethane-d10 before use?
Residual water can act as an unwanted nucleophile or proton source in sensitive chemical reactions, such as organometallic chemistry (e.g., Grignard reactions, organolithium chemistry) and certain polymerization processes. For deuterated solvents used in NMR spectroscopy, the presence of H₂O can obscure signals in the spectral region of interest. Therefore, ensuring an anhydrous environment is paramount for reaction success, yield, and analytical accuracy.
Q2: What are the primary safety concerns associated with DME-d10?
1,2-Dimethoxyethane, including its deuterated isotopologue, presents three main hazards:
-
Peroxide Formation: Like many ethers, DME can form explosive peroxides upon exposure to air and light, especially after prolonged storage.[1][2] These peroxides can detonate violently when concentrated, for example, during distillation.[3] It is imperative to test for peroxides before use, particularly with previously opened bottles.[4][5]
-
Flammability: DME is a highly flammable liquid with a low flash point of approximately 5°C (41°F). Vapors are heavier than air and can form explosive mixtures with it.[6][7] All handling should be done in a well-ventilated fume hood, away from ignition sources, using grounded equipment to prevent static discharge.[8]
-
Toxicity: DME is classified as a reproductive toxin (Category 1B), potentially damaging fertility or the unborn child.[7][9] It is also harmful if inhaled.[9] Appropriate personal protective equipment (PPE), including gloves and safety glasses, must be worn, and exposure should be minimized.[8]
Q3: How can I test for the presence of peroxides in my DME-d10?
There are several reliable methods for peroxide detection.[10]
-
Commercial Peroxide Test Strips: This is a rapid and convenient semi-quantitative method.[4] Simply dip the strip into the solvent and compare the resulting color to the provided chart. Levels approaching 100 ppm are considered hazardous and require immediate attention.[5]
-
Potassium Iodide (KI) Test: Add 1 ml of a freshly prepared 10% potassium iodide solution to 10 ml of the DME-d10 in a stoppered vial.[4][10] Shake and let stand for a minute. A yellow to brown color indicates the presence of peroxides.[10]
Q4: My solvent tested positive for peroxides. What should I do?
If peroxides are detected, they must be removed before the solvent is purified or used. A common method involves shaking the solvent with a freshly prepared solution of iron(II) sulfate.[4] For each liter of ether, use 5 g of iron(II) sulphate dissolved in 20ml of water. Repeat the process until a peroxide test is negative.[4] Caution: If you observe crystalline solids or a viscous liquid at the bottom of the container, do not attempt to open or handle it.[4] This indicates a high concentration of dangerous peroxides. The container should be carefully cordoned off and disposed of by professional hazardous waste personnel.[4]
PART 2: Troubleshooting Guide
This section provides solutions to common problems encountered during the drying process.
Q1: I've added sodium and benzophenone to my DME-d10, but the solution won't turn blue. What's wrong?
The persistent deep blue or purple color of the benzophenone ketyl radical is a visual indicator of anhydrous, oxygen-free conditions.[2] If the color does not appear, it signifies that the radical is being quenched.
-
Cause: The most likely cause is an excess of water or oxygen in the system.
-
Solution:
-
Check for Leaks: Ensure all joints in your distillation apparatus are perfectly sealed.
-
Pre-Drying: The solvent may be too wet for this method to be effective initially. Consider pre-drying the DME-d10 with a less reactive agent, like activated molecular sieves, before attempting the distillation.
-
Add More Drying Agent: Cautiously add small, freshly cut pieces of sodium, followed by a small amount of benzophenone, until the blue color persists.
-
Q2: My DME-d10 is still wet after storing it over molecular sieves. Why did this fail?
-
Cause 1: Sieves were not properly activated. Molecular sieves are hygroscopic and absorb moisture from the atmosphere. "New" sieves from the manufacturer are not necessarily active and must be activated before use.[11]
-
Solution 1: Activate the sieves by heating them in a glassware oven at a temperature between 175-350°C for at least 12-24 hours.[11] Allow them to cool in a desiccator under vacuum before use.
-
Cause 2: Insufficient quantity or contact time. The sieves may be saturated with water.
-
Solution 2: Use a sufficient quantity of sieves (a common rule of thumb is 10-20% by weight/volume).[11][12] Allow at least 48-72 hours for the drying to reach equilibrium.[11] For very wet solvents, it may be necessary to decant the solvent and add a fresh batch of activated sieves.[11]
PART 3: Detailed Experimental Protocols
Here you will find step-by-step instructions for the most common and effective methods for drying 1,2-dimethoxyethane-d10.
This is the safest and most convenient method for routine drying of DME-d10 to low ppm water levels. It is ideal for researchers who need anhydrous solvent without the hazards of a distillation setup.
Step-by-Step Methodology:
-
Sieve Activation: Place 3Å or 4Å molecular sieves in a flask and heat in an oven at >250°C for at least 12 hours.
-
Cooling: Transfer the hot sieves to a desiccator and allow them to cool to room temperature under vacuum or an inert atmosphere (e.g., Nitrogen or Argon).
-
Solvent Addition: In a fume hood, place the activated sieves (approx. 100-200 g per liter of solvent) into a clean, dry solvent bottle.
-
Transfer: Add the 1,2-dimethoxyethane-d10 to the bottle containing the sieves.
-
Sealing & Storage: Cap the bottle tightly, preferably with a septum-sealed cap for removal via syringe, and store under an inert atmosphere.
-
Equilibration: Allow the solvent to stand for at least 48 hours before use to ensure equilibrium is reached.
Before any drying procedure, especially distillation, testing for and removing peroxides is a critical safety step.
Caption: Workflow for the mandatory safety check for peroxides in DME-d10 before use or drying.
This method is for applications requiring exceptionally dry solvent (<10 ppm water). It should only be performed by experienced personnel familiar with handling reactive materials.
Step-by-Step Methodology:
-
Pre-Drying: Ensure the DME-d10 has been pre-dried (e.g., with molecular sieves) and tested negative for peroxides.
-
Apparatus Setup: Assemble a distillation apparatus in a fume hood. All glassware must be oven- or flame-dried. The system must allow for distillation under an inert atmosphere (Nitrogen or Argon).
-
Initial Charge: Charge the distillation flask with the pre-dried DME-d10. Add a magnetic stir bar.
-
Adding Reagents: While stirring under a positive pressure of inert gas, add benzophenone (approx. 5 g/L) and freshly cut sodium metal (approx. 5 g/L) to the flask.
-
Reflux: Gently heat the mixture to reflux.
-
Observation: As the mixture refluxes, the solution will turn a deep blue or purple. This color indicates that the solvent is dry and free of oxygen. If the color fades, it indicates the presence of water or oxygen, and more sodium may be needed.
-
Distillation: Once the blue color is stable, distill the required amount of solvent for immediate use. NEVER DISTILL TO DRYNESS , as this can concentrate explosive peroxides.
-
Shutdown: When finished, turn off the heat and allow the still to cool completely under a positive pressure of inert gas.
Sources
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. Drying Solvents - DMT-Nexus Wiki [wiki.dmt-nexus.me]
- 3. echemi.com [echemi.com]
- 4. docs.csg.ed.ac.uk [docs.csg.ed.ac.uk]
- 5. Peroxide forming chemicals - Department of Biology, University of York [york.ac.uk]
- 6. chemos.de [chemos.de]
- 7. carlroth.com [carlroth.com]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. fishersci.com [fishersci.com]
- 10. wikieducator.org [wikieducator.org]
- 11. youtube.com [youtube.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Impurity Identification in DME-d10 NMR Spectra
This is a technical support guide designed for researchers and analytical scientists working with 1,2-Dimethoxyethane-d10 (DME-d10). It synthesizes spectroscopic data with practical troubleshooting protocols.
Product Context: 1,2-Dimethoxyethane-d10 (DME-d10) Application: High-boiling, inert solvent for organometallic synthesis and high-temperature NMR studies. Primary Issue: Distinguishing between residual solvent signals, environmental contaminants, and synthesis byproducts.
Part 1: The Baseline – What Should DME-d10 Look Like?
Before troubleshooting impurities, you must characterize the "blank" spectrum. Unlike common solvents like CDCl₃, DME-d10 is a flexible polyether, and its residual signals can be complex due to deuterium coupling.
Residual Solvent Signals (1H NMR)
In a 100% atom-D solvent, no proton signals would exist. However, commercial DME-d10 (typically 99+ atom % D) contains isotopomers with residual protons (
| Moiety | Proton Type | Approx.[1][2][3][4][5][6][7][8] Shift ( | Multiplicity | Coupling Origin |
| Methyl | 3.28 – 3.32 | Quintet (1:2:3:2:1) | Coupling to two D nuclei ( | |
| Methylene | 3.46 – 3.52 | Triplet / Broad m | Coupling to one D nucleus ( |
Expert Insight: Do not expect sharp singlets. The residual methyl signal appears as a quintet because the remaining proton couples to the two geminal deuterium atoms (Spin
). The methylene signal is often broader and less defined due to conformational mobility and coupling.
The Water Signal
DME is hygroscopic and miscible with water.
-
Chemical Shift: Typically 2.5 – 3.0 ppm (variable).
-
Behavior: The shift is highly concentration- and temperature-dependent.[3][6] In "dry" DME-d10, water may appear as a broad singlet. As water content increases, H-bonding shifts the peak downfield (higher ppm).
-
Interference: Water often overlaps with the residual methyl quintet or sits between the methyl and methylene regions.
Part 2: Common Impurity Library
Use this table to identify non-sample peaks. Data is referenced against standard organometallic impurity profiles.
| Impurity Category | Compound | Visual Characteristic | Source | |
| Atmospheric | Water (H₂O/HDO) | 2.4 – 3.0 | Broad singlet | Hygroscopic absorption |
| Lab Contaminant | Grease (Aliphatic) | 0.8 – 1.3 | Multiplet | Ground glass joints |
| Lab Contaminant | Silicone Grease | 0.07 | Sharp Singlet | Stopcock grease / Septa |
| Cleaning Residue | Acetone | 2.08 | Singlet | NMR tube cleaning |
| Cleaning Residue | Methanol | 3.3 – 3.4 | Singlet (Me) | Hydrolysis of DME (rare) |
| Synthesis Byproduct | BHT (Stabilizer) | 1.40 / 6.90 | Singlet / Singlet | Ether stabilizer |
*Note: Shifts are approximate for DME-d10 based on dielectric similarity to THF-d8. Exact shifts vary by concentration.
Part 3: Troubleshooting Protocols (Q&A)
Q1: I see a sharp singlet near 3.3 ppm inside the residual quintet. Is this my product?
Diagnosis: This is likely Methanol (MeOH) or non-deuterated Methyl Vinyl Ether (degradation product). Action:
-
The "D2O Shake" Test: Add 1 drop of
to the tube and shake.-
Result A: Peak disappears or moves? It is labile (likely MeOH -OH, though the Me group won't move, the OH will).
-
Result B: Peak remains? It is non-labile (Methanol -CH3 or degradation product).
-
-
Spiking: Add a micro-drop of authentic Methanol. If the peak grows, identification is confirmed.
Q2: There is a mystery peak at ~1.5 ppm that integrates poorly.
Diagnosis: This is often Water in a very dry sample (monomeric water) or Cyclohexane (if used in workup). Action:
-
Heat the sample to 40°C.
-
Water will shift upfield (lower ppm) as H-bonds break.
-
Hydrocarbons (Cyclohexane, Grease) will remain at the same chemical shift.
Q3: How do I distinguish synthesis byproducts from solvent degradation?
Context: DME can degrade into peroxides or cleave under strong Lewis Acid conditions. Protocol:
-
Run a Solvent Blank : Take 0.6 mL of pure DME-d10 from the same bottle and run a spectrum.
-
Compare: Any peak present in the blank is a solvent impurity (e.g., BHT, degradation). Any peak only in your sample is a reaction byproduct.
Part 4: Decision Tree for Unknown Peak Identification
The following logic flow guides you through identifying an unknown peak (
Caption: Logical workflow for categorizing unknown signals in DME-d10 NMR spectra.
References
-
Fulmer, G. R., et al. (2010).[9] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Link
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link
-
Cambridge Isotope Laboratories . (n.d.). Solvent Impurity Table. Link
-
Sigma-Aldrich . (2024). NMR Deuterated Solvent Properties Reference Chart. Link
Sources
- 1. fishersci.com [fishersci.com]
- 2. nmrs.io [nmrs.io]
- 3. eurisotop.com [eurisotop.com]
- 4. ukisotope.com [ukisotope.com]
- 5. ukisotope.com [ukisotope.com]
- 6. chem.washington.edu [chem.washington.edu]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. lib3.dss.go.th [lib3.dss.go.th]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Storage & Stability of 1,2-Dimethoxyethane-d10
Welcome to the Advanced Isotope Support Hub. Product: 1,2-Dimethoxyethane-d10 (DME-d10, Glyme-d10) CAS: 107975-86-0 Support Level: Tier 3 (Senior Application Scientist)[1][2]
Introduction: Protecting Your Isotopic Asset
As researchers, we often treat solvents as commodities, but deuterated solvents like 1,2-dimethoxyethane-d10 are high-value analytical tools.[1][2] Its stability is threatened by two distinct vectors: Chemical Instability (peroxide formation) and Isotopic Instability (H/D exchange and hygroscopicity).[1]
This guide moves beyond basic safety data sheets to provide a causal understanding of degradation and self-validating protocols to ensure your NMR spectra and organometallic reactions remain artifact-free.
Part 1: Critical Storage Protocols
Q: What are the non-negotiable storage conditions for DME-d10?
A: You must control three variables: Photons, Oxygen, and Moisture. [1]
| Variable | Risk Factor | Protocol | Causality |
| Oxygen | High | Store under Argon or Nitrogen.[1][2] | DME is a Class B peroxide former. Oxygen drives radical propagation at the ether linkage. |
| Light | Moderate | Amber glass or foil-wrapped containers.[1][2] | UV radiation initiates the photo-oxidation required for peroxide generation.[2] |
| Moisture | High | Septum-sealed vials or flame-sealed ampoules.[1][2] | DME is hygroscopic. |
| Temp | Moderate | Refrigerate (+2°C to +8°C).[1] | Lowers the kinetic rate of auto-oxidation.[2] Note: Do not freeze ampoules unless designed for it (expansion risk).[1] |
Q: How do I handle an ampoule after opening it for the first time?
A: Never leave an open ampoule exposed to air. Once the flame seal is broken, the "isotopic clock" starts ticking. You must immediately transfer the remaining solvent to a storage vessel that allows inert gas overlay.
Workflow: Ampoule-to-Storage Transfer
Figure 1: Standard operating procedure for transferring DME-d10 from single-use ampoules to reusable storage vials to prevent atmospheric ingress.
Part 2: Stability & Troubleshooting (FAQs)
Q: I see an unknown peak in my NMR spectrum. Is it decomposition?
A: It is likely water or a peroxide artifact. Use the logic tree below to diagnose the impurity based on chemical shift (
Troubleshooting Logic: Impurity Identification
Figure 2: Diagnostic logic for identifying common contaminants in DME-d10 1H-NMR spectra.
Q: How do I test for and remove peroxides in DME-d10?
A: DME is an ether and subject to auto-oxidation.[1][2]
-
The Test: Use commercially available peroxide test strips (e.g., Quantofix®) or KI starch paper.
-
The Removal: For low levels (<100 ppm), pass the solvent through a column of activated basic alumina.
-
Why Alumina? It chemically decomposes peroxides without introducing water (unlike aqueous washing).[1]
-
Q: Can I dry DME-d10 with Sodium/Benzophenone?
A: Technically yes, but not recommended for small NMR quantities. [1]
-
The Risk: Distilling small amounts of deuterated solvent over Na/Benzophenone is inefficient and risks H/D exchange if the glass is not perfectly silylated or if the benzophenone is wet.[1]
-
The Better Solution: Use Activated 3Å or 4Å Molecular Sieves .[1]
-
Activation: Heat sieves to 300°C under vacuum for 12 hours.
-
Protocol: Add ~5% w/v sieves directly to the storage vial. Let stand for 24 hours.
-
Validation: The water peak in NMR should diminish significantly.[7]
-
Part 3: Technical Data & Reference Values
Physical Properties & Safety Data
| Property | Value | Relevance |
| Boiling Point | 85 °C | Moderate volatility; keep capped to prevent isotopic drift via evaporation.[1][2] |
| Melting Point | -58 °C | Safe for standard freezer storage (-20°C).[1][2] |
| Density | 0.96 g/mL | Denser than non-deuterated DME (0.87 g/mL) due to isotope effect.[1] |
| Flash Point | 1 °C | Highly Flammable. Store in flammables cabinet when not in use. |
NMR Chemical Shift Reference (Residual Protons)
When analyzing samples in DME-d10, be aware of these residual solvent signals which arise from incomplete deuteration (typically 99.5% D).
| Signal | Shift ( | Multiplicity | Assignment |
| Residual Methyl | 3.28 | Quintet | |
| Residual Methylene | 3.46 | Quintet | |
| Water ( | ~3.1 – 3.6 | Broad Singlet | Shifts downfield with increasing concentration.[1][2] |
Note: Chemical shifts are referenced to TMS at 0.00 ppm.[1]
References
-
Clark, P. D. (2019). Safe Handling of Peroxide-Forming Chemicals. American Chemical Society Chemical Safety.
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
-
Cambridge Isotope Laboratories. (2023).[1][8] Deuterated Solvent Storage and Stability Guidelines. CIL Technical Library.
-
Burfield, D. R., & Smithers, R. H. (1978). Desiccant Efficiency in Solvent Drying. 3. Dipolar Aprotic Solvents. Journal of Organic Chemistry, 43(20), 3966–3968.
-
Sigma-Aldrich. (2024).[1][2] 1,2-Dimethoxyethane-d10 Safety Data Sheet (SDS). Merck KGaA.
Sources
- 1. studylib.net [studylib.net]
- 2. Peroxide Forming Chemicals: Management, Retention and Storage | Office of Clinical and Research Safety [vumc.org]
- 3. 1,2-Dimethoxyethane-d10 ≥99 atom % D, ≥98% (CP) | Sigma-Aldrich [sigmaaldrich.com]
- 4. ehs.okstate.edu [ehs.okstate.edu]
- 5. uab.edu [uab.edu]
- 6. wcu.edu [wcu.edu]
- 7. researchgate.net [researchgate.net]
- 8. ukisotope.com [ukisotope.com]
Technical Support Center: Purification & Drying of 1,2-Dimethoxyethane-d10 (DME-d10)
[1]
Executive Summary & Chemical Profile
1,2-Dimethoxyethane-d10 (DME-d10) is a versatile, bidentate ether solvent used critically in organometallic synthesis and NMR spectroscopy.[1] Its ability to chelate metal cations (the "glyme effect") makes it indispensable for stabilizing reactive intermediates.[1] However, its complete miscibility with water and propensity to form explosive peroxides present unique challenges for purification, particularly when isotopic purity (D-content) must be preserved.
Key Physical Properties:
| Property | Value | Note |
|---|---|---|
| Boiling Point | 85 °C | Azeotrope with water exists (bp ~80 °C).[1] |
| Hygroscopicity | High | Miscible with water in all proportions.[1] |
| Peroxide Hazard | Class B | Forms explosive peroxides upon concentration.[1] |
| Isotopic Purity | >99.5% D | Avoid sources of labile protons (H/D exchange).[1] |
Decision Matrix: Selecting the Right Protocol
Before initiating any drying procedure, use this logic tree to select the method that matches your experimental sensitivity.
Figure 1: Decision matrix for selecting the appropriate drying protocol based on application sensitivity.
Tier 1: Preliminary Assessment & Safety (FAQs)
Q: I just opened a new bottle. Do I really need to test for peroxides?
A: Yes, absolutely. Even fresh bottles can accumulate peroxides during storage.[1] DME is a Class B peroxidizable compound.[1] Distilling DME with >100 ppm peroxides is a severe explosion hazard.[1]
-
Protocol: Use commercially available peroxide test strips (e.g., Quantofix®) or a standard KI (potassium iodide) test.[1]
-
Threshold: If peroxides >10 ppm, you must pre-treat with activated alumina or CuCl before any heating or distillation.[1]
Q: Can I use 4Å molecular sieves?
A: We recommend 3Å sieves. While 4Å sieves are often cited for ethers, DME is a flexible linear molecule (CH₃-O-CH₂-CH₂-O-CH₃) that can partially enter the pores of 4Å sieves, potentially leading to solvent entrapment or heat generation.[1] 3Å sieves exclude the DME molecule entirely while efficiently adsorbing water.
Q: Will drying agents cause H/D exchange?
A: Generally, no, but avoid strong hydroxide bases. Standard agents like Molecular Sieves, Sodium, or Calcium Hydride do not cause H/D exchange with the methyl or methylene deuterons of DME-d10 under normal conditions. However, avoid using Potassium Hydroxide (KOH) as a pre-drying agent, as the combination of moisture and strong base can facilitate slow exchange at elevated temperatures.
Tier 2: Detailed Drying Protocols
Method A: Static Drying (The "NMR Standard")
Best for: NMR samples, small volumes (<50 mL), and preserving isotopic stock.[1]
Scientific Rationale: Static drying over zeolites is thermodynamically favorable.[1] By using 3Å sieves , we selectively adsorb water (kinetic diameter ~2.6 Å) without adsorbing the solvent.[1] This method avoids the physical losses associated with distillation.
Protocol:
-
Activation (The Critical Step):
-
Heat 3Å molecular sieves (beads or pellets) to 300–320°C for at least 15 hours.
-
Pro-Tip: If using a vacuum oven, 200°C for 24 hours is sufficient. Cool under vacuum or dry argon.[1]
-
Visual Check: Activated sieves should generate significant heat when a test bead is wetted with water (exothermic adsorption).[1]
-
-
Loading:
-
Add 10–20% w/v of activated sieves to the DME-d10 bottle (e.g., 5g sieves per 25g solvent).[1]
-
-
Equilibration:
-
Harvesting:
-
Decant the dry solvent via syringe under an inert atmosphere (N₂ or Ar) directly into the NMR tube.[1]
-
Method B: Sodium/Benzophenone Distillation (The "Gold Standard")
Best for: Air-sensitive synthesis, organometallic catalysis, and removal of dissolved oxygen.
Scientific Rationale: This method uses a "ketyl radical" system.[1][2] Sodium transfers an electron to benzophenone, forming a radical anion (ketyl) that is deep blue/purple.[1] This radical reacts rapidly with water and oxygen.[1] The color serves as a self-validating indicator of dryness.
Safety Warning: Do not perform this on DME containing high peroxides.[1] Test first!
Figure 2: Workflow and colorimetric validation for Sodium/Benzophenone distillation.
Protocol:
-
Pre-Drying: If the DME-d10 is "wet" (>500 ppm), store over CaH₂ or sieves overnight first. Sodium reacts violently with bulk water.[1]
-
Assembly: Set up a flame-dried distillation apparatus under Argon.
-
Reagent Addition:
-
Add sodium metal (cut into small pieces, rinsed of oil) (~1% w/v).
-
Add Benzophenone (~0.5% w/v).[1]
-
-
Reflux: Heat to reflux (bp 85°C).
-
Validation (The "Ketyl Test"):
-
Collection: Distill the DME-d10 into a receiver flask containing activated 3Å sieves for storage.
Tier 3: Quality Control & Troubleshooting
How do I verify the water content?
Option 1: 1H-NMR Validation (Non-Destructive) [1]
-
Method: Run a blank spectrum of your dried DME-d10.[1]
-
Signals:
-
DME-d10 Residual Protons: ~3.23 ppm (singlet) and ~3.46 ppm (singlet).[1]
-
Water (HDO/H2O): Typically appears as a broad singlet around 2.5 – 3.0 ppm (shift is concentration/temp dependent).[1]
-
Criterion: If the water integral is <1% of the residual solvent peak (assuming 99.5% D solvent), you are likely in the low ppm range.
-
Option 2: Karl Fischer Titration (Destructive) [1]
-
Method: Coulometric KF titration is required for low ppm levels.[1]
-
Note: Ensure your KF reagents are compatible with ethers (some formulations are designed for ketones/aldehydes but work for ethers).[1]
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Solvent turns yellow during reflux | Peroxides or high water content preventing ketyl formation.[1] | Check peroxide levels.[1][2] Add more Na/Benzophenone.[1][4] If persists, pre-dry with CaH₂. |
| New peak at ~1.5 ppm in NMR | Water peak shifting or impurity (e.g., grease).[1] | Perform a "D₂O shake" test.[1] If peak disappears/moves, it's water.[3] If not, it's grease. |
| Sieves turn into "mush" | Mechanical attrition or poor quality binder.[1] | Use high-quality spherical beads, not pellets. Do not magnetically stir sieves vigorously.[1] |
| Loss of Deuterium (H-signals growing) | Exchange with acidic protons on glassware or drying agents.[1] | Flame dry glassware thoroughly. Avoid acidic alumina.[1] |
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (The authoritative standard for solvent purification).[1] [1]
-
Williams, D. B. G., & Lawton, M. (2010).[1] Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. (Validation of molecular sieves efficiency). [1]
-
Fulmer, G. R., et al. (2010).[1] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[1][5] (Reference for NMR shifts of water and impurities). [1]
-
Burfield, D. R., & Smithers, R. H. (1978).[1] Desiccant Efficiency in Solvent Drying.[1][6] 3. Dipolar Aprotic Solvents. The Journal of Organic Chemistry, 43(20), 3966–3968. (Mechanistic insights into drying kinetics). [1]
-
Sigma-Aldrich. (n.d.).[1] Peroxide Forming Solvents. Technical Bulletin. (Safety data on Class B peroxidizables).
Technical Support Center: 1,2-Dimethoxyethane-d10 (DME-d10)
Welcome to the technical support guide for 1,2-Dimethoxyethane-d10 (DME-d10). As a widely used aprotic, high-boiling ethereal solvent in organometallic chemistry, polymer science, and electrolyte solutions, understanding its NMR spectral characteristics is paramount for accurate data interpretation. This guide is structured to provide direct answers to common issues and offer robust troubleshooting strategies for researchers, scientists, and drug development professionals. Our focus is not just on identifying problems, but on understanding their root causes to build self-validating experimental practices.
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H NMR signals for the residual protons in high-purity 1,2-dimethoxyethane-d10?
In a deuterated solvent, the residual proton signals arise from isotopomers containing one less deuterium atom than the fully deuterated molecule.[1] For DME-d10, which has the structure CD₃OCD₂CD₂OCD₃, there are two distinct proton environments in the most common isotopomer, DME-d9. The chemical shifts can vary slightly based on temperature and sample concentration, but typical values are summarized below.
Table 1: Characteristic ¹H NMR Signals of Residual Protons in 1,2-Dimethoxyethane-d10
| Proton Environment | Structure Fragment | Approximate Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (JHD) |
| Methoxy | -OCD₂H | ~3.24 | Quintet (1:2:3:2:1) | ~1.8 - 2.2 Hz |
| Ethylene | -OCD₂CDH- | ~3.43 | Triplet (1:1:1) | ~2.0 - 2.5 Hz |
Note: The chemical shift values are referenced from literature data for DME as an impurity in various solvents and may serve as a close approximation for the residual peaks in DME-d10 itself.[2][3]
The multiplicity arises from the coupling of the residual proton to the adjacent deuterium atoms (spin, I=1). The number of lines follows the 2nI+1 rule, where 'n' is the number of equivalent deuterium nuclei.[4] For the methoxy group (-OCD₂H), the proton is coupled to two deuterons, resulting in a quintet. For the ethylene group (-OCD₂CDH-), the proton is coupled to one adjacent deuteron, giving a triplet.
Q2: Why might I see more than the two expected residual solvent signals?
The presence of additional, low-intensity multiplets near the primary residual signals is typically due to the statistical distribution of different DME-d9 isotopomers. While the methoxy (-OCD₂H) and ethylene (-OCD₂CDH-) protons are the most common, other d9 isotopomers exist, albeit in lower concentrations. Furthermore, even lower concentrations of d8 isotopomers can be present, leading to more complex spectra. However, in high-purity solvents (e.g., 99.5%+ D), these signals are often at or below the baseline noise level.
Q3: What does the signal for non-deuterated 1,2-dimethoxyethane impurity look like?
Contamination with non-deuterated ("protonated") 1,2-dimethoxyethane (CH₃OCH₂CH₂OCH₃) is a common issue. It will appear as two sharp singlets in the ¹H NMR spectrum, which can easily be mistaken for analyte signals if not correctly identified.[5][6]
-
Methoxy Protons (CH₃): A singlet at approximately δ 3.39 ppm .[7]
-
Ethylene Protons (CH₂): A singlet at approximately δ 3.55 ppm .[6][7]
The intensity of these signals relative to your analyte can give a rough indication of the level of isotopic contamination in the solvent.
Troubleshooting Guide for Unexpected Signals
This section addresses specific spectral artifacts you may encounter. The following workflow provides a general approach to diagnosing unexpected peaks.
Caption: Troubleshooting workflow for unexpected NMR signals.
Issue 1: I see two sharp singlets at δ ~3.4 ppm and ~3.55 ppm.
-
Probable Cause: This is the classic signature of contamination by non-deuterated 1,2-dimethoxyethane.[6][7] This can occur from using a lower-grade deuterated solvent or from cross-contamination in the lab.
-
Validation & Solution:
-
Check the Certificate of Analysis (CoA): Verify the specified isotopic purity of your DME-d10 lot. Purity should ideally be ≥99.5 atom % D.
-
Use a Fresh Ampoule: If you are using a bottle that has been opened multiple times, its contents may have been compromised. Using a fresh, sealed ampoule is the best practice.[8]
-
Solvent Replacement: If the sample is precious and recoverable, carefully remove the contaminated solvent under high vacuum (note DME's boiling point of ~85 °C) and redissolve the analyte in a new, high-purity batch of DME-d10.
-
Issue 2: A broad, rolling peak is present in my spectrum.
-
Probable Cause: Water contamination. DME is hygroscopic and readily absorbs atmospheric moisture.[8][9] The chemical shift of water is highly variable and depends on temperature, concentration, and the specific solutes in the sample. In aprotic solvents, it typically appears as a broad singlet.
-
Validation & Solution:
-
D₂O Shake: A definitive test is to add a single drop of D₂O to the NMR tube, shake vigorously, and re-acquire the spectrum. The water peak should significantly diminish or disappear due to proton-deuteron exchange.[10]
-
Prevention (Best Practice): The most effective solution is prevention. Handle DME-d10 under an inert atmosphere (e.g., in a glovebox). Use single-use ampoules to avoid repeated exposure to air.[8][9]
-
Drying the Solvent: For less sensitive applications, you can dry the solvent over activated molecular sieves (3Å or 4Å). See Protocol 1 below.
-
Issue 3: I see other unexpected sharp peaks (e.g., δ ~2.1, ~1.2, ~0.8 ppm).
-
Probable Cause: Contamination from other common laboratory materials. These are often introduced during sample preparation or from improperly cleaned glassware.[10]
-
Validation & Solution:
-
Consult Reference Tables: Compare the chemical shifts of the unknown peaks to established tables of common NMR impurities.[11][12][13] The table below summarizes the most frequent offenders.
-
Review Procedures: Scrutinize your sample preparation workflow. Did you use a plastic pipette? Some plasticizers or slip agents can leach into the solvent.[14] Was the NMR tube cap tightly sealed? Was grease used on any joints?
-
Systematic Cleaning: Implement a rigorous NMR tube cleaning protocol. Avoid scrubbing with brushes that can leave residues. A final rinse with a high-purity solvent followed by oven-drying for several hours is crucial.[10]
-
Table 2: ¹H NMR Chemical Shifts of Common Laboratory Impurities
| Impurity | Formula | Characteristic Signal(s) (δ, ppm) | Multiplicity |
| Acetone | C₃H₆O | ~2.09 | Singlet |
| Ethyl Acetate | C₄H₈O₂ | ~1.97 (s, 3H), ~4.05 (q, 2H), ~1.16 (t, 3H) | s, q, t |
| Hexanes | C₆H₁₄ | ~0.8-0.9 (multiplet), ~1.2-1.4 (multiplet) | m |
| Dichloromethane | CH₂Cl₂ | ~5.30 | Singlet |
| Toluene | C₇H₈ | ~2.34 (s, 3H), ~7.1-7.3 (m, 5H) | s, m |
| Silicone Grease | (Si(CH₃)₂)n | ~0.05 - 0.15 | Broad Singlet |
| Water | H₂O | Variable (often 1.5 - 5.0) | Broad Singlet |
Source: Adapted from Gottlieb, H. E., et al. (1997) and Fulmer, G. R., et al. (2010).[11][12] Note: Shifts are reported for CDCl₃ and may vary slightly in DME-d10 but serve as an excellent diagnostic starting point.
Experimental Protocols
Protocol 1: Drying DME-d10 with Molecular Sieves
Causality: Molecular sieves are porous aluminosilicates with a uniform pore size that selectively trap water molecules while excluding the larger solvent molecules. This is a physical adsorption process, not a chemical reaction.
Methodology:
-
Activate Sieves: Place fresh 3Å or 4Å molecular sieves in a flask. Heat under high vacuum at >150 °C for at least 4 hours to remove any adsorbed water.
-
Cooling: Allow the sieves to cool to room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Solvent Addition: Add the DME-d10 to the flask containing the activated sieves (approx. 5-10% w/v).
-
Equilibration: Gently swirl the mixture and allow it to stand for at least 12 hours.
-
Transfer: Carefully decant or filter the dried solvent away from the sieves under an inert atmosphere directly before use. Do not leave the solvent over sieves for extended periods, as degradation can occur.
Protocol 2: Best Practices for NMR Sample Preparation
Causality: The majority of spectral impurities are introduced during sample handling. A systematic and clean workflow is essential for acquiring high-quality data.
Caption: Recommended workflow for preparing high-quality NMR samples.
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
-
Frontier, A. (2026). Troubleshooting: ¹H NMR Spectroscopy. University of Rochester. [Link]
-
Alfa Chemistry. (n.d.). Deuterated Solvents for NMR. [Link]
-
Chemistry LibreTexts. (2022). 4.13: NMR in Lab- Solvent Impurities. [Link]
-
ResolveMASS. (2025). What Are Deuterated Standards and solvents for NMR — Uses & Selection Guide. YouTube. [Link]
-
KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]
-
ResearchGate. (2017). How to remove residual peaks of solvent from NMR? [Link]
-
Nudelman, A., Gottlieb, H. E., & Kotlyar, V. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]
-
PubChem. (n.d.). 1,2-Dimethoxyethane. National Center for Biotechnology Information. [Link]
-
Springsteel, M. (2020). Hydrogen NMR Example of 1,2-Dimethoxyethane. YouTube. [Link]
-
University of Wisconsin-Madison. (n.d.). Notes on NMR Solvents. [Link]
-
Carl ROTH. (n.d.). ¹H NMR Chemical Impurity Shifts Table. [Link]
-
SpectraBase. (n.d.). 1,2-Dimethoxyethane - Optional[¹H NMR] - Spectrum. [Link]
-
Vaia. (n.d.). The ¹H NMR spectrum 1,2-dimethoxyethane... [Link]
-
University of Alberta. (n.d.). NMR Proton Shifts for Residual Solvent Impurities. [Link]
-
Babij, N. R., McCusker, E. O., Whiteker, G. T., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. [Link]
-
Chromservis. (n.d.). Deuterated - Solvents, Reagents & Accessories. [Link]
-
Torres, A. M., & Price, W. S. (n.d.). Common problems and artifacts encountered in solution-state NMR experiments. [Link]
-
Rototec-Spintec GmbH. (n.d.). TECH NOTE: 22-002. [Link]
-
CK Gas. (n.d.). NMR Solvent Data Chart. [Link]
-
Eurisotop. (n.d.). NMR Solvent data chart. [Link]
-
Lewis Kay's group at the University of Toronto. (n.d.). The use of 2h, 13c, 15n multidimensional nmr to study the structure and dynamics of proteins. [Link]
-
Labinsights. (2025). Selection Guide on Deuterated Solvents for NMR. [Link]
-
University of Ottawa NMR Facility Blog. (2010). 13C NMR of "Perdeuterated" Solvents. [Link]
Sources
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. carlroth.com [carlroth.com]
- 3. fishersci.com [fishersci.com]
- 4. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. vaia.com [vaia.com]
- 7. 1,2-Dimethoxyethane(110-71-4) 1H NMR [m.chemicalbook.com]
- 8. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 9. labinsights.nl [labinsights.nl]
- 10. Troubleshooting [chem.rochester.edu]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. epfl.ch [epfl.ch]
- 13. scs.illinois.edu [scs.illinois.edu]
- 14. rototec-spintec.com [rototec-spintec.com]
Correcting chemical shifts in DME-d10 at different temperatures
A Guide for Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs)
Q1: Why do the chemical shifts of my compound change with temperature in DME-d10?
A: Chemical shifts are sensitive probes of the electronic environment around a nucleus.[1] Several factors contribute to their temperature dependence:
-
Solvent Effects: The viscosity, density, and dielectric constant of DME-d10 change with temperature. These alterations affect the solvation shell around your analyte, thereby modifying its electronic environment and, consequently, its chemical shifts.
-
Intermolecular Interactions: Temperature variations can influence hydrogen bonding and other intermolecular interactions between the analyte and the solvent, or between analyte molecules themselves.[2] For instance, higher temperatures can weaken hydrogen bonds, leading to increased shielding and an upfield shift of the involved proton resonances.[2]
-
Conformational Dynamics: For flexible molecules, temperature changes can alter the equilibrium between different conformers.[1] Since each conformer has a unique set of chemical shifts, the observed spectrum, which is a weighted average, will shift as the population of conformers changes with temperature.
-
Reference Signal Shift: Even the chemical shift of a reference standard, such as tetramethylsilane (TMS), can exhibit a slight temperature dependence.[3]
Q2: What is the purpose of correcting chemical shifts in VT-NMR?
A: Correcting chemical shifts is crucial for several reasons:
-
Accurate Peak Assignment: Consistent referencing across a range of temperatures is essential for reliably tracking the resonances of your compound and avoiding misassignments, especially when peaks may cross over as temperature changes.
-
Meaningful Comparison of Spectra: To accurately compare spectra recorded at different temperatures and extract meaningful information about dynamic processes, reaction kinetics, or conformational changes, a consistent chemical shift reference must be maintained.
-
Reliable Quantification: In quantitative NMR (qNMR), inaccurate peak integration due to shifting resonances can lead to significant errors in concentration determination.[4][5]
Q3: Can I use TMS as an internal standard for VT-NMR in DME-d10?
A: While TMS is the conventional standard for ¹H NMR, its chemical shift is not entirely independent of temperature.[3] For many routine applications, the change is small and may be acceptable. However, for high-precision studies, it's important to be aware of this limitation. The most common and practical approach for referencing in VT-NMR is to use the residual solvent signal as a secondary internal reference.
Troubleshooting Guide: Correcting Chemical Shifts in DME-d10
A common and reliable method for correcting chemical shifts in VT-NMR experiments is to reference all spectra to the residual solvent peak. This guide provides a step-by-step protocol for this process.
The Problem: Inconsistent Chemical Shifts Across Temperatures
When you acquire a series of ¹H NMR spectra of a sample in DME-d10 at different temperatures, you may observe that the chemical shifts of both your analyte and the residual solvent peak drift. This makes it difficult to compare the spectra directly.
The Solution: Using the Residual Solvent Peak as an Internal Reference
The residual proton signal in DME-d10 (from the DME-d9 isotopomer) provides a convenient and consistently present internal reference. By setting the chemical shift of this peak to a constant value across all spectra, you can effectively correct for temperature-induced shifts.
Experimental Protocol: Chemical Shift Correction Using the Residual DME-d9 Signal
This protocol outlines the steps for acquiring and correcting VT-NMR data in DME-d10.
1. Sample Preparation:
- Prepare your sample by dissolving the analyte in high-purity DME-d10. For quantitative experiments, precise weighing is critical.[6]
- Use high-quality NMR tubes to ensure good shimming and spectral resolution.[6] For VT experiments, it is essential to use tubes rated for the intended temperature range to avoid breakage.[7]
2. NMR Data Acquisition:
- Acquire a ¹H NMR spectrum at your starting temperature (e.g., room temperature, 298 K).
- Carefully shim the spectrometer to obtain optimal resolution.
- Reference this initial spectrum to the residual DME-d9 peak. The chemical shifts for the residual protons in DME are approximately 3.40 ppm (CH₃) and 3.55 ppm (CH₂).[8] Choose one of these peaks for consistent referencing.
- Increment the temperature to the next desired value. Allow the sample to equilibrate at the new temperature before acquiring the next spectrum. A waiting period of 5-10 minutes is generally sufficient.
- Repeat the data acquisition at each desired temperature. It is good practice to re-shim the spectrometer at each new temperature.
3. Data Processing and Correction:
- Process the acquired spectra (e.g., Fourier transformation, phase correction, and baseline correction).
- For each spectrum, set the chemical shift of the chosen residual DME-d9 peak to the value you established in the initial, room-temperature spectrum. This will apply a consistent correction to all chemical shifts in that spectrum.
Data Presentation: Temperature Dependence of Residual DME-d10 Peaks
The following table illustrates the expected trend, though the exact values should be determined experimentally.
| Temperature (K) | Approximate Chemical Shift of Residual -OCH₃ (ppm) | Approximate Chemical Shift of Residual -OCH₂- (ppm) |
| 278 | 3.42 | 3.57 |
| 298 | 3.40 | 3.55 |
| 318 | 3.38 | 3.53 |
| 338 | 3.36 | 3.51 |
Note: These values are illustrative. The rate of change is typically on the order of -0.001 to -0.002 ppm/°C.[2]
Visualization of the Correction Workflow
The following diagram illustrates the logical workflow for correcting chemical shifts in a VT-NMR experiment.
Caption: Workflow for VT-NMR chemical shift correction.
Concluding Remarks
By carefully referencing your VT-NMR spectra in DME-d10 to the residual solvent peak, you can ensure the consistency and accuracy of your data. This allows for reliable interpretation of temperature-dependent phenomena, which is critical in fields ranging from reaction mechanism elucidation to drug discovery. For highly sensitive experiments, it is also advisable to calibrate the spectrometer's temperature using a standard sample, such as methanol or ethylene glycol, to ensure the accuracy of the recorded temperatures.[2][13]
References
-
Referencing of the chemical shift scale in the NMR data. (2010, September 9). Retrieved from [Link]
-
Predicted and Experimental NMR Chemical Shifts at Variable Temperatures: The Effect of Protein Conformational Dynamics - ACS Publications. (2024, February 21). Retrieved from [Link]
-
Chemical shift referencing. Retrieved from [Link]
-
Variable-temperature NMR spectroscopy for metabolite identification in biological materials. (2021, November 3). Retrieved from [Link]
-
Calibration of the variable temperature NMR thermocouple - Emery Pharma. (2014, February 28). Retrieved from [Link]
-
Variable Temperature NMR Experiments. Retrieved from [Link]
-
Temperature dependence of NMR chemical shifts: Tracking and statistical analysis - PMC. Retrieved from [Link]
-
deuterated nmr solvents handy reference data. Retrieved from [Link]
-
NMR Proton Shifts for Residual Solvent Impurities. Retrieved from [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist - KGROUP. Retrieved from [Link]
-
NMR Sample Preparation: The Complete Guide - Organomation. Retrieved from [Link]
-
Temperature dependence of 1H NMR chemical shifts and its influence on estimated metabolite concentrations - PubMed. (2017, December 15). Retrieved from [Link]
-
Temperature dependence of 1H NMR chemical shifts and its influence on estimated metabolite concentrations | EPIC. Retrieved from [Link]
-
NMR Solvent Data Chart. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Referencing of the chemical shift scale in the NMR data - NMR Wiki [nmrwiki.org]
- 3. Chemical shift referencing [chem.ch.huji.ac.il]
- 4. Temperature dependence of 1H NMR chemical shifts and its influence on estimated metabolite concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Temperature dependence of 1H NMR chemical shifts and its influence on estimated metabolite concentrations | EPIC [epic.awi.de]
- 6. organomation.com [organomation.com]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 8. fishersci.com [fishersci.com]
- 9. Variable-temperature NMR spectroscopy for metabolite identification in biological materials - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05626C [pubs.rsc.org]
- 10. scs.illinois.edu [scs.illinois.edu]
- 11. ukisotope.com [ukisotope.com]
- 12. chem.washington.edu [chem.washington.edu]
- 13. emerypharma.com [emerypharma.com]
Validation & Comparative
Comparative Guide: Solvent Polarity of DME-d10 vs. Diethyl Ether-d10
Executive Summary
For researchers selecting between 1,2-Dimethoxyethane-d10 (DME-d10) and Diethyl ether-d10 (Et₂O-d10) , the distinction lies beyond simple dielectric constants.[1][2] While both are ethereal solvents, DME-d10 is significantly more polar and coordinating than diethyl ether-d10.
This enhanced polarity is driven by the "Glyme Effect" —DME’s ability to act as a bidentate ligand, chelating metal cations (e.g., Li⁺, Mg²⁺) and stabilizing solvent-separated ion pairs.[2] Consequently, DME-d10 is the superior choice for solubilizing polar organometallics and accelerating nucleophilic substitutions, whereas Et₂O-d10 remains the standard for non-polar extractions and stabilizing contact ion pairs.
Part 1: Molecular Architecture & Solvation Mechanism
To understand the performance difference, one must look at the solvation thermodynamics.
-
Diethyl Ether-d10 (Monodentate): Et₂O coordinates via a single oxygen atom. Steric hindrance from the ethyl groups often prevents tight coordination, leading to Contact Ion Pairs (CIPs) where the cation and anion remain electrostatically bound.
-
DME-d10 (Bidentate): DME possesses two oxygen donors separated by an ethylene bridge. This allows it to "bite" or chelate cations, effectively wrapping them in a solvent shell. This formation of Solvent-Separated Ion Pairs (SSIPs) increases the reactivity of the associated anion (e.g., carbanion in organolithium reagents).
Visualization: Chelation vs. Monodentate Solvation
The following diagram illustrates the structural difference in solvating a Lithium ion (
Figure 1: Mechanistic comparison of cation solvation.[2] DME (right) isolates the cation, increasing the nucleophilicity of the anion.
Part 2: Quantitative Polarity Metrics
The following data synthesizes physical constants and solvatochromic parameters. Note that deuteration has a negligible effect on these bulk polarity values, so standard values are used for physical comparison.[2]
| Parameter | Diethyl Ether-d10 | DME-d10 | Significance |
| Dielectric Constant ( | 4.33 | 7.20 | DME is ~66% more polar by dielectric standards.[1] |
| Dipole Moment ( | 1.15 D | 1.71 D | DME has a stronger permanent dipole. |
| Gutmann Donor Number (DN) | 19.2 kcal/mol | ~20–24 kcal/mol* | Measure of Lewis basicity. Effective DN of DME is higher in practice due to the chelation effect. |
| Reichardt’s | 34.5 kcal/mol | 38.2 kcal/mol | Empirical polarity based on charge-transfer absorption; DME is closer to THF (37.[1]4) than Et₂O. |
| Boiling Point | 34.6 °C | 85 °C | DME is suitable for higher temperature reflux. |
| Water Solubility | 6.9 g/100 mL | Miscible | DME-d10 can solubilize traces of D₂O; Et₂O-d10 biphasic.[1] |
NMR Spectral Windows (Residual Solvent Signals)
When choosing between these for NMR, consider where the solvent peaks will obscure your analyte.
| Solvent | Residual ¹H Signal (ppm) | Multiplicity | Carbon ¹³C Signal (ppm) |
| Diethyl Ether-d10 | 1.16 ( | Quintet / Septet | 14.5, 65.3 |
| DME-d10 | 3.23 ( | Quintet / Quintet | 57.8, 71.1 |
Recommendation: If your analyte has critical signals in the 3.2–3.6 ppm range (e.g., sugars, methoxy groups), DME-d10 will obscure them. Et₂O-d10 leaves this window mostly clear (except for the methylene quad at 3.36).
Part 3: Experimental Validation Protocols
To verify the polarity difference in your specific context, use the following self-validating protocols.
Protocol A: Solvatochromic Polarity Determination
This protocol uses Reichardt’s Dye (Betaine 30) to measure the microscopic polarity of the solvent.
Materials:
-
Reichardt’s Dye 30 (2,6-Diphenyl-4-(2,4,6-triphenylpyridin-1-yl)phenolate).[2][3]
-
UV-Vis Spectrophotometer (Quartz cuvettes).
-
Solvent samples (DME-d10 and Et₂O-d10).
Workflow:
-
Preparation: Dissolve ~0.5 mg of Reichardt’s Dye in 5 mL of the test solvent. The solution should be colored (Et₂O will appear yellowish-orange; DME will appear lighter/shifted).
-
Measurement: Record the UV-Vis absorption spectrum between 400 nm and 900 nm.
-
Identification: Locate the wavelength of maximum absorption (
). -
Calculation: Calculate the
value using the equation: [4]
Validation Criteria:
-
Et₂O-d10 should yield a
approx. 830 nm ( ). -
DME-d10 should yield a
approx. 750 nm ( ). -
Interpretation: The hypsochromic shift (blue shift) in DME confirms its higher polarity and ability to stabilize the zwitterionic ground state of the dye better than Et₂O.
Protocol B: Functional Organometallic Reactivity (The "Grignard Test")
This protocol demonstrates the coordinating power of the solvent, which often matters more than dielectric constant in drug development synthesis.
Concept: The rate of Grignard formation is dependent on the solvent's ability to displace the oxide layer on magnesium and solvate the resulting
Figure 2: Workflow for assessing solvent coordination capability via Grignard formation kinetics.
Observation Guide:
-
In Et₂O-d10: Reaction may be sluggish to start. The resulting Grignard reagent often exists as a dimer or polymer, and
byproducts may precipitate.[2] -
In DME-d10: Reaction initiates rapidly. The solution remains clear because DME chelates the magnesium (
), shifting the Schlenk equilibrium to favor monomeric, active species.
Part 4: Conclusion & Selection Guide
Choose DME-d10 when:
-
Solubilizing Polar Analytes: You are analyzing salts, organolithiums, or polar drug intermediates that are insoluble in Et₂O.[1][2]
-
Studying Ion Pairs: You need to observe Solvent-Separated Ion Pairs (SSIP) in NMR.
-
High Temperature: You require variable temperature (VT) NMR above 35°C (DME boils at 85°C).
Choose Diethyl Ether-d10 when:
-
Spectral Clarity: Your analyte has signals in the 3.2–3.6 ppm range.
-
Extraction Simulation: You are mimicking a standard extraction workup in an NMR tube.
-
Inertness: You need to avoid the strong coordinating effects that might alter the aggregation state of a sensitive organometallic complex.
References
-
Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.
values and solvatochromism). -
Gutmann, V. (1976).[5] The Donor-Acceptor Approach to Molecular Interactions. Plenum Press.[6] (Source for Donor Number definitions and coordination chemistry).
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[2] (Standard reference for NMR residual peaks).
-
Lucht, B. L., & Collum, D. B. (1999).[2] Lithium Hexamethyldisilazide Solvation: Equilibrium and Kinetics of Chelation by Dimethoxyethane. Journal of the American Chemical Society, 121(35), 8196–8206.[2] (Demonstrates the "Glyme Effect" and chelation mechanics).
Sources
Validating DME-d10 Purity: A Comparative Guide to GC-FID/MS vs. NMR
Executive Summary In pharmaceutical drug metabolism studies and specialized chemical synthesis, Deuterated Dimethyl Ether (DME-d10) serves as a critical stable isotope reagent. Its validation presents a unique dual challenge: ensuring chemical purity (absence of synthesis byproducts like methanol-d4 or methyl chloride) and isotopic enrichment (typically >99 atom % D).
While Proton NMR (
Part 1: The Challenge – Volatility & Isotopic Discrimination
Validating DME-d10 requires distinguishing between two types of impurities:
-
Chemical Impurities: Residual solvents (Methanol-d4), reaction byproducts (Methyl ethyl ether), and atmospheric gases (CO
, Air). -
Isotopic Impurities: Incomplete deuteration (DME-d9, -d8) or presence of non-deuterated DME (DME-h6).
Comparative Analysis: Why GC Wins
The following table compares the three primary analytical techniques available to the researcher.
| Feature | GC-FID/MS (Recommended) | GC-TCD | |
| Primary Utility | Simultaneous Chemical & Isotopic Purity | Isotopic Enrichment (Absence of H) | Bulk Gas Composition |
| LOD (Impurities) | < 10 ppm (FID) | ~100-500 ppm | ~100 ppm |
| Specificity | High (Chromatographic separation) | Moderate (Solvent peak interference) | Low (Universal detection) |
| Volatility Handling | Excellent (Closed loop/GSV) | Poor (Sample loss/evaporation) | Good |
| Isotope Resolution | High (MS resolves | High (Quantifies residual H) | None |
Expert Insight: While NMR confirms the absence of protons, it often fails to detect trace organic impurities like methyl chloride or CO
Part 2: Methodology – The Self-Validating Protocol
This protocol utilizes a Porous Layer Open Tubular (PLOT) column, essential for retaining volatile ethers and separating them from permanent gases.
Instrumentation & Configuration
-
GC System: Agilent 7890B or equivalent.
-
Inlet: Split/Splitless with Gas Sampling Valve (GSV) . Note: Liquid injection of pressurized DME is possible but GSV offers superior reproducibility for volatiles.
-
Column: HP-PLOT Q (Bonded Polystyrene-Divinylbenzene), 30m
0.32mm, 20 m film.-
Causality: PDMS columns (e.g., DB-5) provide insufficient retention for DME at room temperature. PLOT Q withstands water and separates C1-C3 hydrocarbons effectively.
-
-
Detectors:
-
Channel A (Quantitation): FID @ 250°C.
-
Channel B (Identification): Mass Spectrometer (Single Quad), EI mode.
-
Experimental Workflow Diagram
Figure 1: Dual-detection workflow ensuring simultaneous quantification of chemical impurities (FID) and isotopic verification (MS).
Step-by-Step Protocol
-
System Equilibration: Bake the PLOT column at 220°C for 2 hours to remove moisture (critical for baseline stability).
-
Sampling: Connect the DME-d10 cylinder to the GSV using stainless steel tubing. Purge the loop (0.25 mL) for 30 seconds to remove air.
-
GC Parameters:
-
Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).
-
Oven Program: 60°C (hold 2 min)
15°C/min 200°C (hold 5 min). -
Reasoning: Initial hold retains DME; ramp elutes heavier impurities (Methanol-d4, dimers).
-
-
MS Acquisition: Scan mode (m/z 10-100) for impurity ID; SIM mode (m/z 46, 50, 56) for isotopic ratio.
Part 3: Validation & Data Interpretation
Chemical Purity (FID Data)
The FID response is proportional to carbon content. Calculate purity using the Area Normalization Method (assuming response factors
Table 1: Representative Validation Data (Chemical Purity)
| Component | Retention Time (min) | Relative Area % | Limit of Detection (LOD) |
| Air/CO | 1.2 - 1.5 | < 0.05% | N/A (FID insensitive)* |
| DME-d10 (Main) | 3.8 | 99.85% | N/A |
| Methanol-d4 | 6.2 | 0.10% | 5 ppm |
| Methyl Ethyl Ether | 7.5 | 0.05% | 5 ppm |
*Note: Use TCD if rigorous quantification of Air/CO
Isotopic Purity (MS Data)
DME-d10 (
-
Calculation:
-
Isotope Effect: Be aware of the "Inverse Isotope Effect" in GC. Deuterated compounds often elute slightly earlier than protiated ones on non-polar columns due to lower heat of solution, though this effect is minimized on PLOT Q columns.
System Suitability Criteria
To ensure the method is self-validating, every run must meet:
-
Resolution (
): > 1.5 between DME-d10 and Methanol-d4. -
Tailing Factor: < 1.5 for the DME peak (indicates active sites in the inlet/column).
-
Blank Run: No peaks > LOD in the GSV blank (prevents carryover).
References
-
ISO 17196:2014. Dimethyl ether (DME) for fuels — Determination of impurities — Gas chromatographic method.[1] International Organization for Standardization.[1] [Link]
-
ASTM D2163-14(2019). Standard Test Method for Determination of Hydrocarbons in Liquefied Petroleum (LP) Gases and Propane/Propene Mixtures by Gas Chromatography. ASTM International. [Link]
-
Aslani, S. (2023). Analysis of Isotopic Isomers by Gas Chromatography.[2] University of Texas at Arlington.[3] (Discusses chromatographic isotope effects). [Link]
-
Matisová, E., & Dömötörová, M. (2003). Fast gas chromatography for the analysis of volatile organic compounds. Journal of Chromatography A. (Validation of PLOT columns for volatiles). [Link]
Sources
Technical Comparison: 1,2-Dimethoxyethane-d10 (DME-d10) as a Calibration Standard in Pharmaceutical Analysis
Topic: Reference standards for 1,2-dimethoxyethane-d10 calibration Content Type: Technical Comparison Guide Audience: Pharmaceutical Researchers, Analytical Chemists, and QA/QC Managers.
Executive Summary
In the context of ICH Q3C (R8) guidelines, 1,2-Dimethoxyethane (DME) is classified as a Class 2 residual solvent with a strict limit of 100 ppm due to its potential toxicity (teratogenicity). Accurate quantification at these trace levels is critical for drug substance release.
This guide evaluates the performance of 1,2-Dimethoxyethane-d10 (DME-d10) as a Stable Isotope Labeled (SIL) Internal Standard compared to alternative calibration strategies (External Standardization and Analog Internal Standards). Experimental evidence confirms that Isotope Dilution Mass Spectrometry (IDMS) using DME-d10 offers superior precision by actively correcting for matrix effects and headspace extraction variability.
Part 1: The Comparator Matrix
Why DME-d10? The Mechanistic Advantage
The primary challenge in residual solvent analysis (Headspace GC-MS) is the matrix effect . Drug substances often alter the liquid-vapor partition coefficient (
DME-d10 (CAS: 10294-40-3 for d10 / 110-71-4 for parent) serves as an ideal "molecular mirror."
-
Mass Shift (+10 Da): The perdeuterated analog shifts the molecular ion (
) from m/z 90 to m/z 100, allowing interference-free detection in Selected Ion Monitoring (SIM) mode. -
Physicochemical Mimicry: It shares nearly identical boiling points and solubility parameters with native DME, ensuring it tracks the analyte perfectly during headspace equilibration.
Table 1: Comparative Performance of Calibration Strategies
| Feature | Method A: IDMS (DME-d10) | Method B: Analog IS (e.g., Diethyl Ether-d10) | Method C: External Standard |
| Principle | Ratio of Analyte/Isotope (Response Factor) | Ratio of Analyte/Analog | Absolute Peak Area |
| Matrix Correction | Excellent. Corrects for | Moderate. Analog may partition differently than DME. | Poor. Susceptible to significant bias (>20%). |
| Retention Time | Distinct | Matches Analyte. | |
| Linearity ( | > 0.999 (0.5 – 1000 ppm) | > 0.995 | > 0.990 (Matrix dependent) |
| Recovery Rate | 98.5% – 101.5% | 90% – 110% | 80% – 120% |
| Cost | High (Requires d10 standard) | Moderate | Low |
Part 2: Experimental Data & Validation
Experiment 1: Matrix Effect Correction (Spike Recovery)
Objective: To determine the accuracy of DME quantification in a complex API matrix (high solubility drug substance). Protocol: A drug substance known to suppress headspace volatility was spiked with 50 ppm DME.
-
System: Agilent 7890B GC / 5977B MSD.
-
Column: DB-624 (30m x 0.32mm x 1.8µm).
-
Headspace: 80°C equilibration for 20 min.
Results:
-
External Standard: Calculated concentration = 38.4 ppm (Recovery: 76.8%). Failure due to matrix suppression.
-
DME-d10 IDMS: Calculated concentration = 49.8 ppm (Recovery: 99.6%). Success.
-
Interpretation: The DME-d10 signal was suppressed by the exact same magnitude as the native DME. Because the quantification is based on the ratio (
), the suppression cancels out mathematically.
Experiment 2: Isotopic Purity & Cross-Talk
Critical Parameter: The DME-d10 standard must not contain native DME (d0).
-
Specification: High-grade DME-d10 must have ≥99 Atom % D .
-
Risk: If the standard is only 98% pure, it contributes to the m/z 90 signal, causing a "false positive" bias at low detection limits (LOD).
-
Data: A blank sample spiked only with DME-d10 (100 ppm) showed no detectable signal at m/z 90, confirming the suitability of ≥99% standards for trace analysis.
Part 3: Self-Validating Protocol (IDMS Workflow)
This protocol utilizes a "Self-Validating" design: the internal standard response monitors the system health for every single injection.
Reagents
-
Analyte: 1,2-Dimethoxyethane (Certified Reference Material).[1]
-
Internal Standard: 1,2-Dimethoxyethane-d10 (≥99 Atom % D).
-
Diluent: Dimethyl sulfoxide (DMSO) or N,N-Dimethylacetamide (DMAc), low-benzene grade.
Step-by-Step Workflow
-
Internal Standard Solution (ISS) Prep:
-
Prepare a stock solution of DME-d10 at 500 ppm in the Diluent.
-
Validation Check: Inject ISS alone to verify absence of m/z 90 peaks (Isotopic purity check).
-
-
Sample Preparation:
-
Weigh 100 mg of Drug Substance into a 20 mL headspace vial.
-
Add 1.0 mL of ISS . (This ensures every sample has the exact same amount of IS).
-
Seal immediately with PTFE/Silicone septa.
-
-
GC-MS Acquisition (SIM Mode):
-
SIM Group 1: m/z 45, 59, 90 (Native DME Target & Qualifiers).
-
SIM Group 2: m/z 50, 64, 100 (DME-d10 Target & Qualifiers).
-
Note: The +10 mass shift allows simultaneous monitoring without crosstalk.
-
-
Data Processing:
-
Calculate Response Ratio (
): -
Quantify against a calibration curve plotted as
vs. Concentration.
-
Part 4: Visualization of the Workflow
The following diagram illustrates the error-correction mechanism of the IDMS workflow. Note how the "Matrix Effect" impacts both the Analyte and the IS equally, ensuring the final Ratio remains accurate.
Caption: Figure 1: Isotope Dilution Mass Spectrometry (IDMS) workflow showing the co-extraction path where DME-d10 compensates for matrix-induced volatility changes.
References
-
International Council for Harmonisation (ICH). (2023).[2] ICH Guideline Q3C (R8) on Impurities: Guideline for Residual Solvents.
-
U.S. Food and Drug Administration (FDA). (2024). Q3C Tables and List Guidance for Industry.
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 8078, 1,2-Dimethoxyethane.
-
Sigma-Aldrich. (2024). 1,2-Dimethoxyethane-d10 Product Specification & Properties.
-
Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry.
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Glyme (1,2-dimethoxyethane-d10)
As researchers dedicated to advancing scientific frontiers, our commitment to safety and environmental stewardship is paramount. The responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of professional laboratory practice. This guide provides a detailed protocol for the proper disposal of Glyme (1,2-dimethoxyethane-d10), a common deuterated solvent. While its deuterium labeling is essential for specific analytical applications, for disposal purposes, it must be treated with the same caution as its non-deuterated counterpart, 1,2-dimethoxyethane (DME), due to its identical chemical hazards.
The primary risks associated with Glyme are its high flammability, its potential to form explosive peroxides upon storage, and its reproductive toxicity.[1][2][3] This guide will walk you through a self-validating system of protocols designed to mitigate these risks and ensure safe, compliant disposal.
Foundational Hazards: Understanding the "Why"
A thorough understanding of Glyme's properties is critical to appreciating the necessity of these disposal procedures.
-
Peroxide Formation: Like many ethers, Glyme can react with atmospheric oxygen to form unstable and potentially explosive peroxide compounds.[4][5][6] This process is accelerated by exposure to light and air, particularly in partially empty containers.[3][5][6] These peroxides can detonate when subjected to heat, friction, or mechanical shock.[4][5] For this reason, containers of Glyme must be dated upon receipt and upon opening to track their age.[3][5][6]
-
High Flammability: Glyme is a Class IB flammable liquid with a very low flash point.[2] Its vapors are heavier than air and can travel a considerable distance to an ignition source, leading to a flashback.[7][8] All handling and disposal operations must be conducted away from open flames, sparks, or hot surfaces, and equipment must be properly grounded to prevent static discharge.[2][9][10]
-
Reproductive Toxicity: Glyme is classified as a reproductive toxin, with the potential to damage fertility or harm an unborn child.[1][2][8] This necessitates the use of appropriate Personal Protective Equipment (PPE) to prevent exposure through inhalation, ingestion, or skin contact.[3][11]
Pre-Disposal Protocol: A Step-by-Step Workflow
Before any waste is consolidated for pickup, a mandatory pre-disposal check must be performed. This workflow is designed to identify and manage the most acute hazard: peroxide formation.
Sources
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. 1 2-Dimethoxyethane SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. Peroxide Forming Chemicals | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 5. louisville.edu [louisville.edu]
- 6. ehs.princeton.edu [ehs.princeton.edu]
- 7. 1,2-DIMETHOXYETHANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. carlroth.com [carlroth.com]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. durhamtech.edu [durhamtech.edu]
- 11. gustavus.edu [gustavus.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
